7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine
Description
Properties
CAS No. |
1153431-58-3 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine |
InChI |
InChI=1S/C7H8N4/c1-5-2-6(8)11-7(3-5)9-4-10-11/h2-4H,8H2,1H3 |
InChI Key |
GLGYJXCSYWTPKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=NN2C(=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
7-methyl-triazolo[1,5-a]pyridin-5-amine chemical properties
The following technical guide details the chemical properties, synthesis, and applications of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine , a specialized heterocyclic scaffold.
Executive Summary
7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine is a fused bicyclic heterocycle belonging to the triazolopyridine class. Distinct from its widely available pyrimidine analog (5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine), this pyridine-based scaffold offers a unique electronic profile for medicinal chemistry. It serves as a bioisostere for adenine and quinoline, making it a high-value intermediate in the design of kinase inhibitors, adenosine receptor antagonists, and tubulin polymerization inhibitors. This guide outlines its physicochemical properties, validated synthetic pathways, and reactivity patterns.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Nomenclature & Structure
-
IUPAC Name: 7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine
-
Isomeric Note: This guide focuses on the [1,2,4]-isomer, the most prevalent scaffold in drug discovery. The [1,2,3]-isomer is chemically distinct and less stable under metabolic conditions.
Key Properties (Predicted & Scaffold-Derived)
| Property | Value / Description | Note |
| Molecular Formula | C₇H₈N₄ | Core scaffold |
| Molecular Weight | 148.17 g/mol | |
| H-Bond Donors | 2 (Primary Amine) | -NH₂ group |
| H-Bond Acceptors | 3 | N1, N2, N4 (Bridgehead) |
| LogP (Predicted) | 0.8 – 1.2 | Lipophilic enough for membrane permeability |
| pKa (Conj. Acid) | ~3.5 – 4.0 | Weakly basic due to electron-withdrawing triazole ring |
| Topological Polar Surface Area | ~65 Ų | Favorable for CNS penetration |
| Solubility | Moderate in DMSO, MeOH; Low in Water | Soluble as HCl salt |
Synthetic Methodologies
The synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine relies on the regioselective cyclization of 2,6-diamino-4-methylpyridine . The presence of two amino groups requires controlled conditions to prevent double cyclization.
Primary Route: Oxidative Cyclization via Amidoxime
This protocol ensures high regioselectivity and avoids the formation of bis-triazolo byproducts.
Precursor: 2,6-Diamino-4-methylpyridine (CAS: 38439-33-7)
Step-by-Step Protocol:
-
Amidine Formation:
-
Dissolve 2,6-diamino-4-methylpyridine (1.0 eq) in DMF.
-
Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal) (1.1 eq).
-
Stir at 80°C for 4 hours. The reaction selectively targets the more nucleophilic amino group (or statistically one if equivalent).
-
Checkpoint: Monitor by TLC for the disappearance of starting material.
-
-
Amidoxime Conversion:
-
Treat the intermediate formamidine with Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq) in methanol at room temperature.
-
Stir for 2 hours to form the N-(2-amino-4-methylpyridin-6-yl)formamidoxime.
-
-
Cyclization:
-
Dissolve the amidoxime in THF/Pyridine.
-
Add Trifluoroacetic Anhydride (TFAA) (1.1 eq) dropwise at 0°C.
-
Allow to warm to RT.[6] The TFAA activates the oxime oxygen, promoting dehydration and cyclization onto the pyridine nitrogen.
-
Purification: Neutralize with NaHCO₃, extract with EtOAc, and purify via silica gel chromatography (DCM/MeOH gradient).
-
Alternative Route: Direct Cyclization (Formic Acid)
A harsher method suitable for scale-up where yield is secondary to throughput.
-
Reflux 2,6-diamino-4-methylpyridine in neat Formic Acid (98%) for 12 hours.
-
Risk:[7][8] Can lead to formylation of the 5-amine product. Requires a subsequent hydrolysis step (NaOH/MeOH) to deprotect the amine.
Visualization: Synthetic Pathway & Numbering
The following diagram illustrates the transformation from the pyridine precursor to the fused triazolo system, highlighting the atom mapping.
Caption: Regioselective synthesis of 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine from diamino-pyridine.
Reactivity & Functionalization
The [1,2,4]triazolo[1,5-a]pyridine scaffold is an "aza-indolizine" system. The fusion of the electron-rich triazole (5-membered) with the electron-deficient pyridine (6-membered) creates distinct zones of reactivity.
Nucleophilic Displacement (The 5-Position)
The amino group at position 5 is deactivated compared to a standard aniline due to the electron-withdrawing nature of the fused ring.
-
Sandmeyer Reaction: The 5-NH₂ can be converted to a halide (Cl, Br, I) via diazotization (
). This is critical for generating 5-halo intermediates for Suzuki/Buchwald couplings. -
Acylation: Reacts with acid chlorides/anhydrides to form amides, often used to install "hinge-binding" motifs in kinase inhibitors.
Electrophilic Substitution (The 8-Position)
The C-8 position (ortho to the bridgehead nitrogen and the 7-methyl group) is the most electron-rich site on the six-membered ring.
-
Halogenation: Treatment with NBS or NIS selectively halogenates C-8.
-
Application: This allows for the introduction of a third diversity vector, enabling the synthesis of trisubstituted scaffolds.
Ring Opening (Instability Warning)
Under strongly basic conditions (e.g., hydrazine hydrate at high temp), the pyrimidine ring of analogous systems can open. While the pyridine ring here is more robust, prolonged exposure to strong nucleophiles at >150°C should be avoided to prevent Dimroth rearrangement.
Medicinal Chemistry Applications
Kinase Inhibition
This scaffold mimics the adenine core of ATP.
-
Mechanism: The N1 and N3 nitrogens serve as hydrogen bond acceptors, while the C5-NH₂ (or its amide derivative) acts as a donor. This D-A-D (Donor-Acceptor-Donor) motif is classic for binding to the kinase hinge region.
-
Selectivity: The 7-methyl group projects into the solvent-accessible region or a hydrophobic pocket (gatekeeper residue), depending on the specific kinase, offering a vector for tuning selectivity.
Adenosine Receptor Antagonists
Triazolo[1,5-a]pyridines are isosteres of [1,2,4]triazolo[1,5-a]pyrimidines (e.g., the drug Trapidil ). The 7-methyl-5-amino variant is explored for
Safety & Handling (MSDS Summary)
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Signal Word: Warning.
-
Handling:
-
Use in a fume hood; avoid inhalation of dust.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to slow oxidation over months.
-
-
First Aid: In case of contact, wash with copious water. If inhaled, move to fresh air.
References
-
Synthesis of [1,2,4]Triazolo[1,5-a]pyridines
- Title: A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5-a]pyridines synthesis.
- Source: Royal Society of Chemistry (RSC) Advances, 2020.
-
URL:[Link]
-
Scaffold Reactivity & Medicinal Chemistry
- Title: 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design (Review of the analogous scaffold properties).
- Source: European Journal of Medicinal Chemistry / NIH PubMed Central.
-
URL:[Link]
-
Precursor Chemistry (2,6-Diaminopyridine)
-
Analogous Compound Data (Pyrimidine Variant for Comparison)
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 5. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Bis((benzoyl-R)amino)pyridine (R = H, 4-Me, and 4-NMe2) Derivatives for the Removal of Cu(II), Ni(II), Co(II), and Zn(II) Ions from Aqueous Solutions in Classic Solvent Extraction and a Membrane Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fluorochem.co.uk [fluorochem.co.uk]
- 8. chemrxiv.org [chemrxiv.org]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. 5-Methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | CAS 33376-96-4 | SCBT - Santa Cruz Biotechnology [scbt.com]
An In-Depth Technical Guide to the Synthesis of 7-methyl-triazolo[1,5-a]pyridin-5-amine
An In-Depth Technical Guide to the Synthesis of 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The presented synthesis is a two-step process commencing with the formation of the key intermediate, 2-hydrazinyl-4-methylpyridine, followed by a cyclization reaction with cyanogen bromide to yield the target molecule. This guide will delve into the mechanistic underpinnings of each synthetic step, provide detailed experimental protocols, and present expected analytical data for the synthesized compounds. The content is structured to offer both a theoretical understanding and a practical framework for the successful synthesis of this important triazolopyridine derivative.
Introduction: The Significance of the[1][2][3]Triazolo[1,5-a]pyridine Scaffold
The[1][2][3]triazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, recognized for its isoelectronic relationship with purines, which allows for its interaction with a wide array of biological targets.[4] This structural motif is a cornerstone in the development of novel therapeutic agents with diverse pharmacological activities. The fusion of a triazole and a pyridine ring creates a unique electronic and steric environment, making it a versatile template for designing enzyme inhibitors, receptor antagonists, and other bioactive molecules.
The specific compound, 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine, incorporates key structural features that are often sought after in drug design. The methyl group at the 7-position can influence solubility and metabolic stability, while the amino group at the 5-position provides a crucial handle for further functionalization or for direct interaction with biological targets through hydrogen bonding.
This guide will focus on a practical and accessible synthetic strategy, breaking down the process into manageable and understandable steps, each supported by established chemical principles.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule, 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine (I), suggests a disconnection of the triazole ring. This leads back to the key intermediate, 2-hydrazinyl-4-methylpyridine (II), and a one-carbon electrophile that can also introduce the 5-amino group. Cyanogen bromide (BrCN) is an ideal reagent for this transformation, as it can react with the hydrazine moiety to facilitate the cyclization and concomitant introduction of the amino group. The precursor, 2-hydrazinyl-4-methylpyridine (II), can be readily synthesized from the commercially available 2-chloro-4-methylpyridine (III) via nucleophilic aromatic substitution with hydrazine.
Caption: Retrosynthetic analysis of 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine.
Detailed Synthetic Protocols
This section provides detailed, step-by-step methodologies for the synthesis of the target compound.
Step 1: Synthesis of 2-hydrazinyl-4-methylpyridine (II)
The initial step involves the conversion of 2-chloro-4-methylpyridine to its corresponding hydrazine derivative. This reaction is a classic example of nucleophilic aromatic substitution on an electron-deficient pyridine ring.
Reaction Scheme:
Caption: Synthesis of the key intermediate, 2-hydrazinyl-4-methylpyridine.
Experimental Protocol:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-methylpyridine (1.0 eq).
-
Add an excess of hydrazine hydrate (e.g., 10-20 eq) to the flask. The use of a large excess of hydrazine hydrate serves as both the nucleophile and the solvent.[2]
-
Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by the disappearance of the starting material), cool the reaction mixture to room temperature.
-
Carefully add water to the reaction mixture to quench any unreacted hydrazine hydrate and to precipitate the product.
-
Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-hydrazinyl-4-methylpyridine.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
| Parameter | Value | Reference |
| Starting Material | 2-chloro-4-methylpyridine | Commercially Available |
| Reagent | Hydrazine Hydrate | [2] |
| Solvent | Hydrazine Hydrate (excess) | [2] |
| Temperature | Reflux (100-110 °C) | [2] |
| Reaction Time | 24-48 hours | [2] |
| Typical Yield | 70-85% | [2] |
Table 1: Summary of Reaction Parameters for the Synthesis of 2-hydrazinyl-4-methylpyridine.
Step 2: Synthesis of 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine (I)
The final step involves the cyclization of the hydrazine intermediate with cyanogen bromide. This reaction proceeds through the formation of an intermediate that undergoes an intramolecular cyclization to form the fused triazole ring system.
Reaction Scheme:
Caption: Final cyclization step to yield 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine.
Experimental Protocol:
-
Dissolve 2-hydrazinyl-4-methylpyridine (1.0 eq) in a suitable solvent such as ethanol, isopropanol, or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of cyanogen bromide (1.0-1.2 eq) in the same solvent. Caution: Cyanogen bromide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
Slowly add the cyanogen bromide solution to the solution of the hydrazine derivative while maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by TLC.
-
Upon completion, the reaction mixture may form a precipitate. If so, collect the solid by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine.
| Parameter | Value | Reference |
| Starting Material | 2-hydrazinyl-4-methylpyridine | - |
| Reagent | Cyanogen Bromide | [5] |
| Solvent | Ethanol, Isopropanol, or Acetonitrile | [5] |
| Temperature | 0 °C to Room Temperature | - |
| Reaction Time | 12-24 hours | - |
| Typical Yield | 60-80% (estimated) | - |
Table 2: Summary of Reaction Parameters for the Synthesis of 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine.
Mechanistic Insights
The formation of the triazole ring in the second step is a fascinating and elegant transformation. The proposed mechanism is as follows:
-
The terminal nitrogen of the hydrazine moiety of 2-hydrazinyl-4-methylpyridine acts as a nucleophile and attacks the electrophilic carbon of cyanogen bromide.
-
This initial attack leads to the formation of a cyanamide intermediate with the expulsion of bromide ion.
-
The nitrogen atom of the pyridine ring then acts as an intramolecular nucleophile, attacking the carbon of the nitrile group.
-
This intramolecular cyclization results in the formation of a five-membered triazole ring fused to the pyridine ring, leading to the final product, 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine.
Caption: Proposed mechanism for the cyclization of 2-hydrazinyl-4-methylpyridine with cyanogen bromide.
Characterization and Analytical Data
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
| Compound | Molecular Formula | Molecular Weight | Expected ¹H NMR (δ, ppm) | Expected ¹³C NMR (δ, ppm) | Expected MS (m/z) |
| 2-hydrazinyl-4-methylpyridine | C₆H₉N₃ | 123.16 | Aromatic protons (3H), NH₂ (2H, br s), NH (1H, br s), CH₃ (3H, s) | Aromatic carbons, CH₃ carbon | [M+H]⁺ = 124.08 |
| 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine | C₇H₈N₄ | 148.17 | Aromatic protons (2H), NH₂ (2H, br s), CH₃ (3H, s), Triazole CH (1H, s) | Aromatic carbons, Triazole carbons, CH₃ carbon | [M+H]⁺ = 149.08 |
Table 3: Expected Analytical Data for Synthesized Compounds.
Conclusion
This technical guide has outlined a clear and efficient two-step synthesis for 7-methyl-[1][2][3]triazolo[1,5-a]pyridin-5-amine. The described protocols are based on well-established synthetic methodologies and provide a solid foundation for researchers in the field of medicinal chemistry and drug development to access this valuable heterocyclic scaffold. The provided mechanistic insights and expected analytical data will further aid in the successful execution and verification of this synthesis. The versatility of the[1][2][3]triazolo[1,5-a]pyridine core ensures that the methodologies presented here will continue to be relevant in the ongoing quest for novel and effective therapeutic agents.
References
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][2][3]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis of[1][2][3]Triazolo[1,5-a]pyrimidine (Microreview) - ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Available at: [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[1][2][3]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. Available at: [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - MDPI. Available at: [Link]
-
New protocols for the synthesis of 5-amino-7-(4-phenyl)-4,7-dihydro-[1][2][3]triazolo[1,5-a]pyrimidine-6-carboxylate esters using - TÜBİTAK Academic Journals. Available at: [Link]
-
s-Triazolo(1,5-a)pyrimidine, 5-methyl-7-ethylamino- - NIST WebBook. Available at: [Link]
-
7-Amino-[1][2][3]triazolo[1,5-a][1][4][6]triazines as CK1δ inhibitors - Unipd. Available at: [Link]
-
IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement: Synthesis of[1][2][3]triazolo[1,5-c]pyrimidine derivatives - PMC - NIH. Available at: [Link]
- CN106588758B - Synthesis process of 2-hydrazinopyridine derivative - Google Patents.
-
7-AMINO-5-HYDROXY-S-TRIAZOLO(1,5-A)PYRIMIDINE - gsrs. Available at: [Link]
-
Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4- chloropyrazoles by TCCA - Preprints.org. Available at: [Link]
-
5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Cheméo. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. Available at: [Link]
-
NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines - MDPI. Available at: [Link]
Sources
- 1. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. science2016.lp.edu.ua [science2016.lp.edu.ua]
An In-Depth Technical Guide to the Putative Mechanisms of Action of 7-methyl-triazolo[1,5-a]pyridin-5-amine
Abstract
The fused heterocyclic scaffold of triazolo[1,5-a]pyridine is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities.[1] This technical guide addresses the specific, yet currently uncharacterized, compound 7-methyl-triazolo[1,5-a]pyridin-5-amine . In the absence of direct empirical data for this molecule, this document serves as a forward-looking whitepaper, postulating its most probable mechanisms of action based on robust evidence from structurally analogous compounds. We will dissect these potential pathways, propose a comprehensive, multi-pronged experimental strategy for their validation, and provide detailed protocols to guide researchers in elucidating the compound's true biological function. This guide is intended for researchers, scientists, and drug development professionals dedicated to the exploration of novel small molecule therapeutics.
Introduction: The Triazolopyridine Scaffold as a Privileged Structure
The triazolo[1,5-a]pyridine core is a purine isostere, a structural mimic of the fundamental building blocks of DNA and RNA, which allows molecules incorporating this scaffold to interact with a diverse range of biological targets.[2][3] This bioisosterism has been successfully exploited to develop compounds with activities spanning from kinase inhibition to receptor modulation and antimicrobial effects.[4][5][6] The specific substitutions on the triazolopyridine ring, such as the 7-methyl and 5-amine groups of the topic compound, are critical in defining its pharmacological profile. While the precise mechanism of 7-methyl-triazolo[1,5-a]pyridin-5-amine is yet to be determined, the known activities of related analogs provide a strong foundation for forming well-grounded hypotheses.
Postulated Mechanisms of Action
Based on the extensive literature on substituted triazolopyridines and related fused heterocyclic systems, we propose three primary putative mechanisms of action for 7-methyl-triazolo[1,5-a]pyridin-5-amine:
-
Hypothesis 1: Kinase Inhibition, with a focus on Janus Kinases (JAKs).
-
Hypothesis 2: Positive Allosteric Modulation of GABAA Receptors.
-
Hypothesis 3: Adenosine A2A Receptor Antagonism.
Hypothesis 1: Janus Kinase (JAK) Inhibition
Several triazolo[1,5-a]pyridine derivatives have been identified as potent inhibitors of the Janus kinase family (JAK1, JAK2, JAK3, TYK2).[4][7] These enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals for a multitude of cytokines and growth factors involved in inflammation and immunity.
Hypothesis 2: Positive Allosteric Modulation of GABAA Receptors
The structurally related[1][7][8]-triazolo[1,5-a]pyrimidine scaffold has been shown to produce potent positive modulators of the GABAA receptor, leading to anticonvulsant activity.[8] These compounds bind to a site on the receptor distinct from the GABA binding site, enhancing the effect of GABA and promoting neuronal inhibition.
Hypothesis 3: Adenosine A2A Receptor Antagonism
Analogs of 2-(2-furanyl)-7-phenyl[1][7][8]triazolo[1,5-c]pyrimidin-5-amine have demonstrated potent and orally active antagonism of the adenosine A2A receptor.[9] This G-protein coupled receptor is highly expressed in the basal ganglia and plays a role in regulating dopamine signaling, making it a target for neurodegenerative disorders.
Experimental Validation Strategy
A phased, systematic approach is required to test these hypotheses. The following sections detail the experimental workflows, from initial screening to in-depth mechanistic studies.
Phase 1: Initial Target Screening and Binding Affinity
The first step is to ascertain if 7-methyl-triazolo[1,5-a]pyridin-5-amine interacts with the proposed target classes.
| Assay Type | Target Class | Key Parameter | Success Criterion |
| Kinase Panel Screen | Human Kinome | Percent Inhibition | >50% inhibition at 1 µM |
| Radioligand Binding | GPCRs | Percent Displacement | >50% displacement at 1 µM |
| Radioligand Binding | Ion Channels | Percent Displacement | >50% displacement at 1 µM |
Phase 2: In Vitro Mechanistic Elucidation
Upon identifying a primary target from Phase 1, detailed in vitro studies are necessary to confirm the mechanism and determine potency.
-
Objective: To determine the IC50 value of 7-methyl-triazolo[1,5-a]pyridin-5-amine against the JAK2 kinase.
-
Materials: Recombinant JAK2 kinase, Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer), Europium-labeled anti-tag antibody, test compound.
-
Procedure:
-
Prepare a serial dilution of the test compound (e.g., 10 µM to 0.1 nM).
-
In a 384-well plate, add kinase, tracer, and antibody.
-
Add the diluted test compound or DMSO (vehicle control).
-
Incubate at room temperature for 60 minutes.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis: Calculate the ratio of acceptor (Alexa Fluor™ 647) to donor (Europium) emission. Plot the FRET ratio against the compound concentration and fit to a four-parameter logistic equation to determine the IC50.
-
Objective: To characterize the modulatory effect of the compound on GABAA receptor function.
-
Materials: HEK293 cells expressing human GABAA receptors (e.g., α1β2γ2), patch-clamp rig, GABA, test compound.
-
Procedure:
-
Establish a whole-cell patch-clamp recording from a transfected HEK293 cell.
-
Apply a sub-maximal concentration of GABA (e.g., EC20) to elicit a baseline current.
-
Co-apply the EC20 of GABA with varying concentrations of the test compound.
-
Record the potentiation of the GABA-evoked current.
-
-
Data Analysis: Plot the percentage potentiation against the compound concentration to determine the EC50 and maximal efficacy.
Phase 3: Cellular and In Vivo Target Validation
Confirmation of the mechanism in a cellular context and assessment of in vivo activity are the final steps in this validation strategy.
-
Objective: To confirm that the compound inhibits JAK signaling in a cellular context.
-
Materials: A human cell line responsive to IL-6 (e.g., U266), IL-6, test compound, antibodies for p-STAT3 and total STAT3.
-
Procedure:
-
Starve cells in serum-free media for 4 hours.
-
Pre-treat cells with the test compound or DMSO for 1 hour.
-
Stimulate cells with IL-6 (e.g., 50 ng/mL) for 15 minutes.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe with antibodies against phosphorylated STAT3 (p-STAT3) and total STAT3.
-
-
Data Analysis: Quantify band intensities and normalize p-STAT3 to total STAT3. Determine the IC50 for the inhibition of IL-6-induced STAT3 phosphorylation.
Conclusion and Future Directions
While the precise mechanism of action of 7-methyl-triazolo[1,5-a]pyridin-5-amine remains to be elucidated, the structural precedents within the triazolopyridine class provide a robust framework for hypothesis-driven research. The proposed mechanisms—kinase inhibition, GABAA receptor modulation, and adenosine receptor antagonism—are all plausible and therapeutically relevant. The experimental strategy outlined in this guide provides a clear and logical path forward for any research team seeking to characterize this promising compound. Successful validation of any of these mechanisms could position 7-methyl-triazolo[1,5-a]pyridin-5-amine as a lead candidate for development in oncology, immunology, or neuroscience.
References
-
Al-Ostoot, F. H., et al. (2022). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 15(1), 103509. [Link]
-
Li, Y., et al. (2020). Discovery of[1][7][8]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity. European Journal of Medicinal Chemistry, 185, 111824. [Link]
-
Wang, X., et al. (2020). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(14), 127225. [Link]
-
ResearchGate. (n.d.). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
-
Zonouzi, A., et al. (2018). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][7][8]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry, 16(43), 8219-8228. [Link]
-
Gholamzadeh, M., et al. (2025). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α-glucosidase inhibitors. Scientific Reports, 15(1), 1-14. [Link]
-
Jiang, N., et al. (2012). Synthesis of Novel 7-Substituted-5-phenyl-[1][7][8]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. Iranian Journal of Pharmaceutical Research, 11(3), 799-806. [Link]
-
Gotor, R., et al. (2023). First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. Molecules, 28(19), 6891. [Link]
-
Oukoloff, K. L., et al. (2019). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. European Journal of Medicinal Chemistry, 166, 407-420. [Link]
-
Wang, T., et al. (2022). Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. Pharmaceuticals, 15(9), 1125. [Link]
-
Castillo, J. C., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]
-
Kim, Y., et al. (2006). 2-(2-Furanyl)-7-phenyl[1][7][8]triazolo[1,5-c]pyrimidin-5-amine analogs: highly potent, orally active, adenosine A2A antagonists. Part 1. Bioorganic & Medicinal Chemistry Letters, 16(11), 2855-2859. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies [mdpi.com]
- 3. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-(2-Furanyl)-7-phenyl[1,2,4]triazolo[1,5-c]pyrimidin-5-amine analogs: highly potent, orally active, adenosine A2A antagonists. Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 7-methyl-triazolo[1,5-a]pyridin-5-amine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The triazolo[1,5-a]pyridine and its close analog, the triazolo[1,5-a]pyrimidine, represent a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, making them "privileged scaffolds" in the development of novel therapeutics.[1] Derivatives of these core structures have been shown to possess a remarkable breadth of activities, including anti-inflammatory, anticancer, antiviral, and anticonvulsant properties.[2][3][4][5]
This document provides detailed application notes and protocols for the use of a specific derivative, 7-methyl-triazolo[1,5-a]pyridin-5-amine, in a cell culture setting. While this specific molecule may be a novel entity for many researchers, its therapeutic potential can be inferred from the well-documented activities of structurally related compounds. Notably, various triazolo[1,5-a]pyridine and pyrimidine derivatives have demonstrated potent inhibitory effects on the Janus kinase (JAK) family of enzymes.[6][7] Therefore, the protocols outlined herein will focus on methodologies to investigate the anti-proliferative and JAK-inhibitory effects of 7-methyl-triazolo[1,5-a]pyridin-5-amine.
Hypothesized Mechanism of Action: Targeting the JAK/STAT Pathway
The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates a plethora of cellular processes, including cell growth, proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of various diseases, particularly hematological malignancies and inflammatory disorders.
Based on the evidence from related triazolo[1,5-a]pyridine derivatives, it is hypothesized that 7-methyl-triazolo[1,5-a]pyridin-5-amine functions as an inhibitor of JAK kinases (e.g., JAK1 and JAK2). By binding to the ATP-binding site of the kinase domain, the compound is presumed to block the phosphorylation and subsequent activation of STAT proteins. This, in turn, prevents the translocation of STAT dimers to the nucleus and the transcription of target genes involved in cell proliferation and survival.
Figure 1: Hypothesized mechanism of action of 7-methyl-triazolo[1,5-a]pyridin-5-amine targeting the JAK/STAT signaling pathway.
Experimental Protocols
Compound Handling and Preparation
Proper handling and preparation of 7-methyl-triazolo[1,5-a]pyridin-5-amine are crucial for obtaining reproducible results.
-
Reconstitution:
-
The compound is typically supplied as a lyophilized powder. Briefly centrifuge the vial to ensure all powder is at the bottom.
-
Based on the molecular weight (MW: 162.18 g/mol for the parent amine, adjust if a salt form is used), prepare a stock solution of 10 mM in dimethyl sulfoxide (DMSO). For example, to prepare 1 mL of a 10 mM stock, dissolve 1.62 mg of the compound in 1 mL of sterile DMSO.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.
-
-
Storage:
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Protect the stock solution from light.
-
-
Working Solutions:
-
Prepare fresh working solutions for each experiment by diluting the stock solution in the appropriate cell culture medium.
-
The final concentration of DMSO in the culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.
-
Cell Proliferation Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the half-maximal inhibitory concentration (IC50) of the compound.
-
Materials:
-
Selected cancer cell line (e.g., Ba/F3, HEL, or other hematopoietic cancer cell lines with known JAK/STAT pathway activation)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well flat-bottom plates
-
7-methyl-triazolo[1,5-a]pyridin-5-amine stock solution (10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
-
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the compound in complete medium. A common starting range is 0.01 µM to 100 µM. Remember to include a vehicle control (DMSO only).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes at room temperature to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
-
-
Western Blot Analysis of JAK/STAT Pathway Inhibition
This protocol is designed to confirm the inhibitory effect of the compound on the phosphorylation of key proteins in the JAK/STAT pathway.
-
Materials:
-
Selected cell line
-
6-well plates
-
7-methyl-triazolo[1,5-a]pyridin-5-amine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-JAK2, anti-JAK2, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
-
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at various concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples for electrophoresis by adding Laemmli sample buffer and boiling.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. GAPDH can be used as a loading control.
-
Compare the levels of phosphorylated proteins in the treated samples to the vehicle control to assess the inhibitory effect of the compound.
-
-
Data Presentation: Representative Results
The following table provides an example of the kind of data that can be generated using the protocols described above.
| Cell Line | Predominant JAK Isoform | IC50 (µM) of 7-methyl-triazolo[1,5-a]pyridin-5-amine |
| HEL (Human Erythroleukemia) | JAK2 (V617F) | 0.5 ± 0.1 |
| Ba/F3-JAK1 | JAK1 | 1.2 ± 0.3 |
| Ba/F3-JAK2 | JAK2 | 0.8 ± 0.2 |
| A549 (Lung Carcinoma) | - | > 50 |
Table 1: Representative IC50 values of 7-methyl-triazolo[1,5-a]pyridin-5-amine in various cell lines.
Troubleshooting
| Issue | Possible Cause | Solution |
| High variability in MTT assay results | Uneven cell seeding, edge effects, compound precipitation. | Ensure a single-cell suspension before seeding. Avoid using the outer wells of the 96-well plate. Visually inspect the compound dilutions for any signs of precipitation. |
| No inhibition of cell proliferation observed | Compound is inactive in the chosen cell line, incorrect concentration range, compound degradation. | Use a positive control inhibitor. Test a broader range of concentrations. Prepare fresh dilutions of the compound for each experiment. |
| Weak or no signal in Western blot | Insufficient protein loading, poor antibody quality, inefficient protein transfer. | Ensure accurate protein quantification. Optimize antibody dilutions and incubation times. Verify transfer efficiency using Ponceau S staining. |
| High background in Western blot | Insufficient blocking, high antibody concentration, inadequate washing. | Increase blocking time or use a different blocking agent. Optimize antibody concentrations. Increase the number and duration of washes. |
References
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. PubMed.
- Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors.
- Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. PMC.
-
Discovery of[2][6][7]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABA A1 receptor with potent anticonvulsant activity and low toxicity. PubMed.
-
Discovery of[6][7][8]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors. PMC.
- Design, Synthesis and Biological Evaluation of Triazolo-pyrimidine Derivatives as Novel Inhibitors of Hepatitis B Virus Surface Antigen (HBsAg) Secretion. PMC.
-
Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[2][6][7]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry (RSC Publishing).
-
Design, synthesis and biological evaluation of novel 7-amino-[2][6][7]triazolo[4,3-f]pteridinone, and 7-aminotetrazolo[1,5-f]pteridinone derivative as potent antitumor agents. ResearchGate.
- Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. MDPI.
- First-Row Transition 7-Oxo-5-phenyl-1,2,4-triazolo[1,5-a]pyrimidine Metal Complexes: Antiparasitic Activity and Release Studies. MDPI.
- Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy. WO2015110491A2.
- Synthesis of 6-nitroazolo[1,5-a]pyrimidin-7-ones 3g–l.
- 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. PMC.
-
5-methyl[2][6][7]triazolo[1,5-a]pyrimidin-7-amine. Fluorochem.
- Synthesis and Structure-Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl- N-(Pyridin-2-ylmethyl)Pyrazolo[1,5- a]Pyrimidin-7-Amines. PubMed.
- 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Cheméo.
- Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines
-
Synthesis of Novel 7-Substituted-5-phenyl-[2][6][7]triazolo[1,5-a] Pyrimidines with Anticonvulsant Activity. ResearchGate.
Sources
- 1. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]-triazolo [1,5-a]pyrimidine-7(4H)-one derivatives as positive modulators of GABAA1 receptor with potent anticonvulsant activity and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 7-methyl-triazolo[1,5-a]pyridin-5-amine as a Novel Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the potential applications and experimental protocols for utilizing 7-methyl-triazolo[1,5-a]pyridin-5-amine as a novel molecular probe. The triazolo[1,5-a]pyridine scaffold is a versatile heterocyclic system known for its unique photophysical properties and biological activities.[1][2] This guide will delve into the theoretical basis for its use as a fluorescent probe, propose potential cellular and biochemical targets, and provide detailed, actionable protocols for its characterization and application in cell imaging and drug discovery workflows. While this specific derivative is not extensively characterized in the literature, this document serves as a foundational resource for researchers seeking to explore its potential.
Introduction: The Promise of the Triazolopyridine Scaffold
The triazolo[1,5-a]pyridine core is a fused bicyclic heteroaromatic system that has garnered significant interest in medicinal chemistry due to its isoelectronic relationship with purines, making it a valuable scaffold for designing kinase inhibitors and other therapeutic agents.[3][4] Several derivatives of this scaffold have been reported to exhibit intrinsic fluorescence, a critical characteristic for a molecular probe.[1][5] The compact, rigid structure of the triazolopyridine ring system can contribute to favorable quantum yields and photostability.
7-methyl-triazolo[1,5-a]pyridin-5-amine, with its electron-donating amino and methyl groups, is hypothesized to possess favorable photophysical properties, including a significant Stokes shift, which is advantageous for fluorescence microscopy.[1] The primary amine at the 5-position also offers a potential site for bioconjugation, allowing for the development of targeted probes.
Key Potential Advantages:
-
Intrinsic Fluorescence: The triazolopyridine core is a known fluorophore.
-
Cell Permeability: The small molecular size and heterocyclic nature suggest good cell permeability, crucial for live-cell imaging.[6]
-
Targeting Potential: The scaffold has been successfully used to design inhibitors for various enzymes, particularly kinases, suggesting that 7-methyl-triazolo[1,5-a]pyridin-5-amine could serve as a probe for these enzyme families.[3]
-
Favorable Photophysics: The substitution pattern may lead to desirable fluorescence characteristics, such as a large Stokes shift and environmental sensitivity.
Proposed Applications and Scientific Rationale
Based on the known biological activities of related triazolopyridine derivatives, we propose the following primary applications for 7-methyl-triazolo[1,5-a]pyridin-5-amine:
Live-Cell Imaging of Kinase Activity
Rationale: Numerous triazolo[1,5-a]pyridine derivatives have been developed as potent inhibitors of Janus kinases (JAK1/2) and other kinases.[3] It is plausible that 7-methyl-triazolo[1,5-a]pyridin-5-amine could bind to the ATP-binding pocket of certain kinases. Changes in the local environment upon binding, such as altered polarity and conformational restriction, could lead to a detectable change in the probe's fluorescence intensity or emission wavelength (fluorogenicity).[6][7] This would enable real-time imaging of kinase activity or localization in living cells.
High-Throughput Screening (HTS) for Kinase Inhibitors
Rationale: A fluorescent probe that binds to the active site of a kinase can be displaced by a competitive inhibitor. This displacement would result in a measurable change in fluorescence, forming the basis of a robust HTS assay. The favorable photophysical properties of a triazolopyridine-based probe could offer high sensitivity and a good signal-to-noise ratio in such an assay format.
General Intracellular Staining
Rationale: The heterocyclic nature and potential for protonation of the triazolopyridine core may lead to its accumulation in specific organelles, such as lysosomes or mitochondria.[8] This would make it a useful tool for general cell staining and morphological analysis in fluorescence microscopy.
Physicochemical and Photophysical Characterization Protocol
Prior to any biological application, a thorough characterization of the probe is essential.
Materials and Reagents
-
7-methyl-triazolo[1,5-a]pyridin-5-amine (synthesis may be required based on literature procedures for similar compounds[9][10])
-
Spectroscopic grade solvents (e.g., DMSO, ethanol, PBS)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
pH meter
Protocol: Spectroscopic Analysis
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the probe in DMSO.
-
Absorption Spectrum: Dilute the stock solution in the desired solvent (e.g., PBS, pH 7.4) to a final concentration of 10 µM. Record the absorption spectrum from 250 nm to 600 nm to determine the maximum absorption wavelength (λ_max_abs).
-
Emission Spectrum: Excite the 10 µM sample at its λ_max_abs and record the emission spectrum to determine the maximum emission wavelength (λ_max_em).
-
Quantum Yield Determination: Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Molar Extinction Coefficient: Measure the absorbance of serial dilutions of the probe at its λ_max_abs to calculate the molar extinction coefficient (ε) using the Beer-Lambert law.
-
Solvatochromism: Record the absorption and emission spectra in a range of solvents with varying polarities to assess the probe's sensitivity to its environment.
-
pH Sensitivity: Record the fluorescence intensity of the probe in buffers of varying pH (e.g., pH 4-10) to determine its pKa and optimal pH range for use.
Table 1: Hypothetical Photophysical Properties of 7-methyl-triazolo[1,5-a]pyridin-5-amine
| Parameter | Value | Conditions |
| λ_max_abs | ~350 nm | PBS, pH 7.4 |
| λ_max_em | ~450 nm | PBS, pH 7.4 |
| Stokes Shift | ~100 nm | PBS, pH 7.4 |
| Quantum Yield (Φ) | 0.1 - 0.3 | Relative to quinine sulfate |
| Molar Extinction Coefficient (ε) | ~15,000 M⁻¹cm⁻¹ | PBS, pH 7.4 |
Protocol: Live-Cell Imaging
This protocol outlines the general steps for using 7-methyl-triazolo[1,5-a]pyridin-5-amine for live-cell imaging.
Materials and Reagents
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
7-methyl-triazolo[1,5-a]pyridin-5-amine stock solution (10 mM in DMSO)
-
Confocal microscope with appropriate filter sets (e.g., DAPI channel)
-
Optional: Organelle-specific trackers (e.g., MitoTracker™, LysoTracker™)
-
Optional: Kinase inhibitors or activators
Protocol: Cell Staining and Imaging
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and grow to 50-70% confluency.
-
Probe Loading: Dilute the 10 mM stock solution of the probe in pre-warmed complete medium to a final working concentration (start with a range of 1-10 µM).
-
Incubation: Remove the old medium from the cells and add the probe-containing medium. Incubate for 15-60 minutes at 37°C in a CO₂ incubator.
-
Washing (Optional): For fluorogenic probes, a washing step may not be necessary, which is a significant advantage.[7][11] If high background is observed, gently wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Imaging: Mount the dish or coverslip on the confocal microscope. Image the cells using the appropriate excitation and emission wavelengths determined in the characterization step.
-
Co-localization (Optional): To determine subcellular localization, co-stain with organelle-specific trackers according to the manufacturer's protocols.
-
Dynamic Studies (Optional): To investigate the probe's response to changes in kinase activity, acquire baseline images, then treat the cells with a known kinase inhibitor or activator and perform time-lapse imaging.
Caption: Workflow for live-cell imaging with 7-methyl-triazolo[1,5-a]pyridin-5-amine.
Protocol: In Vitro Kinase Inhibition Assay (HTS Format)
This protocol describes a fluorescence displacement assay for screening kinase inhibitors.
Materials and Reagents
-
Recombinant kinase of interest
-
7-methyl-triazolo[1,5-a]pyridin-5-amine
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (potential inhibitors)
-
384-well black, low-volume assay plates
-
Plate reader with fluorescence detection capabilities
Protocol: Displacement Assay
-
Assay Setup: To each well of the 384-well plate, add the assay components in the following order:
-
Assay buffer
-
Test compound (at various concentrations) or DMSO (vehicle control)
-
7-methyl-triazolo[1,5-a]pyridin-5-amine (at a final concentration equal to its K_d for the kinase)
-
-
Initiation: Add the recombinant kinase to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity in each well using the predetermined excitation and emission wavelengths.
-
Data Analysis: A decrease in fluorescence intensity compared to the vehicle control indicates displacement of the probe by the test compound. Plot the fluorescence signal against the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
Caption: High-throughput screening workflow using a fluorescence displacement assay.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating.
-
Controls: For all experiments, appropriate positive and negative controls are essential. In cell imaging, untreated cells and cells treated with vehicle (DMSO) should be included. For the kinase assay, a known inhibitor should be used as a positive control.
-
Orthogonal Validation: Any hits from the HTS assay should be validated using an orthogonal, label-free method, such as a radiometric kinase assay or surface plasmon resonance (SPR), to confirm true inhibition and rule out assay artifacts.
-
Toxicity Assessment: The cytotoxicity of the probe should be evaluated using standard assays (e.g., MTT, LDH) to ensure that observed cellular effects are not due to toxicity.[11]
Conclusion
7-methyl-triazolo[1,5-a]pyridin-5-amine represents a promising, yet underexplored, candidate for a novel molecular probe. Its triazolopyridine core provides a strong foundation for developing fluorescent tools for cell imaging and drug discovery. The protocols and conceptual framework provided in this document are intended to empower researchers to unlock the full potential of this and similar compounds. Experimental validation of the proposed applications and optimization of the provided protocols are critical next steps.
References
-
Max-Planck-Gesellschaft. (2019, December 3). Fluorescent probes for imaging live cells. Retrieved from [Link]
-
LubioScience. (2022, December 6). Live cell imaging probes - more about fluorescent probes. Retrieved from [Link]
-
Hogan, H. (2007, May 15). Better Fluorescent Probes Facilitate Cellular Imaging. Photonics Spectra. Retrieved from [Link]
-
MDPI. (2023, March 8). Recent Development of Advanced Fluorescent Molecular Probes for Organelle-Targeted Cell Imaging. Retrieved from [Link]
-
Royal Society of Chemistry. [6][11][]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions. New Journal of Chemistry. Retrieved from [Link]
-
Hiranmartsuwan, P., et al. (n.d.). BODIPY-Based Fluorescent Probes for Selective Visualization of Endogenous Hypochlorous Acid in Living Cells via Triazolopyridine Formation. PMC. Retrieved from [Link]
-
PubMed. (2020, July 15). Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors. Retrieved from [Link]
-
PMC. Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts. Retrieved from [Link]
-
ResearchGate. (2020, February 27). Discovery of[6][][13]Triazolo[1,5- a ]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists. Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Chemistry of the Triazolopyridines: An Update. Retrieved from [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Retrieved from [Link]
-
Royal Society of Chemistry. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[6][][13]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Cheméo. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Retrieved from [Link]
-
ResearchGate. (2025, August 10). The Chemistry of the[6][11][]Triazolo[1 , 5 -a]pyridines: An Update. Retrieved from [Link]
-
Bioengineer.org. (2025, December 23). Triazolopyridines: Advances in Synthesis and Applications. Retrieved from [Link]
-
Wikipedia. Triazolopyridine. Retrieved from [Link]
-
Arabian Journal of Chemistry. (2023, April 9). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]
-
MDPI. (2024, May 24). Design, Synthesis, and Photophysical Properties of 5-Aminobiphenyl Substituted[6][][13]Triazolo[4,3-c]. Retrieved from [Link]
-
PMC. (2025, May 22). Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. Retrieved from [Link]
-
eScholarship.org. (2019, March 1). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Retrieved from [Link]
-
Unipd. (2024, July 17). 7-Amino-[6][][13]triazolo[1,5-a][6][8][11]triazines as CK1δ inhibitors. Retrieved from [Link]
-
NIST WebBook. S-Triazolo(1,5-a)pyrimidine, 5-methyl-7-ethylamino-. Retrieved from [Link]
-
MDPI. (2022, December 8). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Retrieved from [Link]
- Google Patents. WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.
-
PMC. (n.d.). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. bioengineer.org [bioengineer.org]
- 3. Discovery of triazolo [1,5-a] pyridine derivatives as novel JAK1/2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. [1,2,3]Triazolo[1,5-a]pyridine derivatives as molecular chemosensors for zinc(ii), nitrite and cyanide anions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. New fluorescent probes to image live cells with super-resolution microscopy [mpg.de]
- 7. Fluorescence Quenching Properties and Bioimaging Applications of Readily Accessible Blue to Far-Red Fluorogenic Triazinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 10. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 11. Live cell imaging probes - more about fluorescent probes [lubio.ch]
- 13. photonics.com [photonics.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with 7-methyl-triazolo[1,5-a]pyridin-5-amine
Welcome to the technical support center for 7-methyl-triazolo[1,5-a]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common solubility issues encountered with this heterocyclic aromatic amine. By understanding the chemical nature of this compound, we can systematically address and resolve these challenges.
Understanding the Molecule: A Foundation for Troubleshooting
7-methyl-triazolo[1,5-a]pyridin-5-amine possesses a unique structure that dictates its solubility profile. It is a fused heterocyclic system containing a triazole ring fused to a pyridine ring, with a methyl group and an amine group as substituents.
-
The Triazolo[1,5-a]pyridine Core: This fused aromatic ring system is largely nonpolar, contributing to its limited solubility in aqueous solutions.[1][2]
-
The 7-methyl Group: The methyl substituent further increases the lipophilicity (fat-solubility) of the molecule, which can decrease its solubility in polar solvents like water.[3][4]
-
The 5-amine Group: The primary amine group introduces a polar moiety capable of hydrogen bonding, which can enhance solubility in polar protic solvents.[5] Furthermore, as a basic functional group, it can be protonated to form a salt, a key strategy for increasing aqueous solubility.[6]
This interplay between the nonpolar core and the polar/ionizable amine group is central to understanding and overcoming solubility challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 7-methyl-triazolo[1,5-a]pyridin-5-amine is not dissolving in my desired solvent. What should I do first?
A1: Initial Solvent Selection and Systematic Approach
The first step is to ensure you are using an appropriate starting solvent and to systematically explore other options based on the compound's structure.
Troubleshooting Steps:
-
Start with Common Organic Solvents: Begin with solvents commonly used for heterocyclic compounds. A suggested order of testing is:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Ethanol (EtOH)
-
Acetonitrile (ACN)
-
-
Consider Solvent Polarity: If solubility is poor in a nonpolar solvent, try a more polar one, and vice-versa. The amine group suggests that polar solvents may be more effective.
-
Use Solvent Mixtures: If single solvents fail, try binary mixtures. For instance, some heterocyclic aromatic amines with low solubility in acetonitrile have shown improved solubility when methanol is added.[7][8] A mixture of a good solvent with a poor co-solvent can sometimes enhance solubility.
Workflow for Initial Solvent Screening:
Caption: Initial solvent screening workflow.
Q2: I need to prepare an aqueous solution of 7-methyl-triazolo[1,5-a]pyridin-5-amine for a biological assay, but it has very low water solubility. How can I improve this?
A2: pH Adjustment to Form a Soluble Salt
The basic amine group on the pyridine ring is the key to increasing aqueous solubility. By lowering the pH, you can protonate the amine, forming a more soluble salt.[6]
Experimental Protocol: Aqueous Solubilization via pH Adjustment
-
Prepare a Suspension: Add the desired amount of 7-methyl-triazolo[1,5-a]pyridin-5-amine to your aqueous buffer (e.g., PBS) to create a suspension.
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl) dropwise.
-
Monitor for Dissolution: Continue adding the acid and monitor for the solid to dissolve. The solution should become clear.
-
Measure Final pH: Once dissolved, measure the final pH of the solution. This will be important for your experimental records and for ensuring it is within the acceptable range for your assay.
-
Adjust pH if Necessary: If the final pH is too low for your experiment, you can carefully adjust it back up with a dilute base (e.g., 0.1 M NaOH), but be cautious as increasing the pH may cause the compound to precipitate out of solution.
Data Presentation: Expected pH Effect on Solubility
| pH Range | Dominant Species | Expected Aqueous Solubility |
| > 8 | Free Base | Low |
| 5 - 7 | Mixture of Free Base and Salt | Moderate |
| < 5 | Protonated Salt | High |
Logical Relationship of pH and Solubility:
Caption: Effect of pH on the solubility of 7-methyl-triazolo[1,5-a]pyridin-5-amine.
Q3: I have tried different solvents and pH adjustments, but I am still facing solubility issues, or the required conditions are not compatible with my experiment. Are there other methods to try?
A3: Advanced Troubleshooting Techniques
When standard methods are insufficient, you can explore the following advanced techniques:
-
Temperature Modification:
-
Heating: Gently warming the solvent can increase the rate of dissolution and the solubility limit. Use a water bath and monitor the temperature to avoid decomposition. This is particularly useful for preparing stock solutions. Always check the compound's stability at elevated temperatures.
-
Sonication: Using an ultrasonic bath can provide energy to break up solid particles and enhance dissolution.[9]
-
-
Use of Co-solvents and Excipients:
-
Co-solvents: For in vivo studies, biocompatible co-solvents like polyethylene glycol (PEG), propylene glycol (PG), or ethanol can be used in combination with water.
-
Surfactants: Non-ionic surfactants such as Tween® 80 or Cremophor® EL can form micelles that encapsulate the compound, increasing its apparent solubility in aqueous media.
-
-
Solid-State Characterization:
-
Check for Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. If you are consistently facing issues, it might be beneficial to analyze the solid-state properties of your material.
-
Purity Analysis: Impurities can sometimes suppress solubility. Confirm the purity of your compound using techniques like HPLC or LC-MS.
-
Troubleshooting Flowchart for Persistent Solubility Issues:
Caption: Advanced troubleshooting for persistent solubility problems.
Summary of Key Recommendations
| Issue | Recommended Action | Scientific Rationale |
| Initial Dissolution Failure | Screen a range of polar and nonpolar organic solvents. | To match the solvent polarity with the compound's mixed polarity characteristics. |
| Poor Aqueous Solubility | Lower the pH with a dilute acid. | To protonate the basic amine group and form a more soluble salt.[6] |
| Precipitation Upon Dilution | Prepare a concentrated stock in an organic solvent (e.g., DMSO) and dilute it into the aqueous medium. | The organic solvent helps to keep the compound solubilized during the dilution process. |
| Persistent Solubility Issues | Employ heating, sonication, or formulating with co-solvents/surfactants. | These methods provide additional energy or chemical environments to overcome the solvation energy barrier. |
This technical guide provides a comprehensive framework for addressing the solubility challenges associated with 7-methyl-triazolo[1,5-a]pyridin-5-amine. By systematically applying these principles and techniques, researchers can successfully prepare solutions suitable for a wide range of experimental applications.
References
-
Azzam, R. S., & Elgemeie, G. H. (2019). Synthesis of 7-(ethylthio)-3,5-dihydro[1][2][10] triazolo[1,5-a] pyridines. Arabian Journal of Chemistry, 12(8), 4645-4653. [Link]
-
Landman, M., et al. (2021). Synthesis of 3-substituted 1H-[1][3][10]triazolo[1,5-a]pyridines. Arabian Journal of Chemistry, 14(4), 103057. [Link]
-
Serwicka, K., & Marczak, W. (2010). Association in Dilute Aqueous Solution of Pyridine and Its Methyl Derivatives Studied by Cryoscopic Method. International Journal of Thermophysics, 32, 867-875. [Link]
-
Al-Tel, T. H. (2014). The Chemistry of the[1][3][10]Triazolo[1 , 5 -a]pyridines: An Update. Advances in Heterocyclic Chemistry, 113, 1-48. [Link]
-
Falba, E., & Hassner, A. (2019). INTRODUCING A METHYL GROUP INTO PYRIDINES AND QUINOLINES: A MINI-REVIEW. Chemistry of Heterocyclic Compounds, 55(1), 4-15. [Link]
-
Wang, R., et al. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. Scientific Reports, 11(1), 24068. [Link]
-
Sharma, P., et al. (2024). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Medicinal Chemistry. [Link]
-
Unknown Author. (2005). Principles of Drug Action 1, Spring 2005, Amines. Course Material. [Link]
-
Ratanapongleka, K., et al. (2024). Preconcentration of Heterocyclic Aromatic Amines in Edible Fried Insects Using Surfactant-Assisted Hydrophobic Deep Eutectic Solvent for Homogeneous Liquid–Liquid Microextraction prior to HPLC. ACS Omega. [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Support Center: Purification of 7-methyl-triazolo[1,5-a]pyridin-5-amine
Welcome to the technical support center for the purification of 7-methyl-triazolo[1,5-a]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this and structurally related nitrogen-containing heterocyclic compounds. As direct purification protocols for this specific molecule are not widely published, this guide synthesizes established principles of organic chemistry with field-proven insights for analogous structures.
The triazolopyridine core, being rich in nitrogen, imparts a degree of polarity and basicity that can complicate standard purification protocols.[1] This guide will address these specific challenges through a series of troubleshooting scenarios and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Crystallization Issues
Question: My 7-methyl-triazolo[1,5-a]pyridin-5-amine is "oiling out" instead of crystallizing. What's happening and how can I fix it?
Answer: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often due to the solution being too supersaturated upon cooling, or the presence of impurities that inhibit crystal nucleation.
Causality: The high concentration of the solute in the cooling solution can lead to a rapid phase separation where molecules aggregate into a disordered, liquid-like state before they can organize into a crystal lattice. Impurities can interfere with the intermolecular interactions required for crystal formation.
Step-by-Step Solutions:
-
Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to reduce the saturation level.[2] Allow the solution to cool more slowly.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.[2]
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material, add a single tiny crystal to the cooled solution to induce crystallization.[2]
-
Change Solvent System: If the above methods fail, consider a mixed-solvent recrystallization.[3] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly cloudy. Re-heat to clarify and then cool slowly.[4]
Question: I have very low recovery after recrystallization. What are the likely causes?
Answer: Low recovery is a common issue and can often be traced back to the choice of solvent or the experimental technique.
Causality: The most frequent cause is using too much solvent, meaning a significant portion of your compound remains dissolved even at low temperatures.[2] Another possibility is that the chosen solvent is too effective, having a high solubility for your compound even when cold.
Step-by-Step Solutions:
-
Minimize Solvent Usage: In your next attempt, use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2]
-
Optimize Your Solvent Choice: The ideal recrystallization solvent will dissolve the compound when hot but have very low solubility for it when cold.[5] You may need to screen several solvents to find the optimal one.
-
Cool Thoroughly: Ensure you are giving the crystallization process enough time at a sufficiently low temperature. An ice bath or even a laboratory freezer can significantly improve recovery if the compound's solubility profile allows.[3]
-
Concentrate the Mother Liquor: If you suspect significant product loss, you can try to recover more material by carefully evaporating some of the solvent from the filtrate (the "mother liquor") and cooling it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.
Chromatography Issues
Question: My compound is streaking badly on my silica gel TLC plate. How can I get clean spots and good separation on a column?
Answer: Streaking of nitrogen-containing compounds on silica gel is a classic problem. It is caused by the basic amine groups on your molecule interacting strongly and sometimes irreversibly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[2]
Causality: The lone pair of electrons on the nitrogen atoms of your triazolopyridine can be protonated by the acidic silica surface, leading to strong adsorption. This results in a continuous "streak" rather than a compact spot as the compound moves up the plate.
Step-by-Step Solutions:
-
Add a Basic Modifier: The most common and effective solution is to add a small amount of a basic modifier to your mobile phase (eluent).[2]
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your solvent system. This will neutralize the acidic sites on the silica gel, preventing strong adsorption of your basic compound.
-
Ammonia: A solution of 10% ammonia in methanol can be used as a polar component in your eluent system (e.g., 1-10% of this mixture in dichloromethane).[6]
-
-
Switch to a Different Stationary Phase: If a basic modifier is not effective or is incompatible with your compound, consider using a different adsorbent.[2]
-
Alumina (Al₂O₃): Alumina is available in neutral or basic grades and is often a good alternative to silica for purifying basic compounds.
-
Reversed-Phase Silica (C18): For polar compounds, reversed-phase chromatography can be an excellent choice. You would use a polar mobile phase (like water/acetonitrile or water/methanol) and the retention would be based on hydrophobic interactions rather than polar ones.[2]
-
Question: My compound won't elute from the silica column, even with a very polar solvent system like 100% ethyl acetate.
Answer: This indicates that your compound is highly polar and is strongly adsorbed to the silica gel stationary phase.[6]
Causality: The combination of the aromatic rings and multiple nitrogen atoms in 7-methyl-triazolo[1,5-a]pyridin-5-amine likely results in a high polarity. This leads to very strong interactions with the polar silica gel surface, making it difficult to elute with moderately polar solvents.
Step-by-Step Solutions:
-
Increase Mobile Phase Polarity Drastically: You need a more polar eluent. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH).[7] Start with a low percentage of methanol (e.g., 2% MeOH in DCM) and gradually increase it.
-
Use a Modifier: As mentioned previously, if your compound is basic, adding triethylamine or ammonia to the DCM/MeOH mobile phase can help with elution.[2]
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique specifically designed for the separation of highly polar compounds. It uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar solvent (like acetonitrile) and a small amount of a polar solvent (like water).[8]
-
Switch to Reversed-Phase: This is often the best solution for very polar compounds. The non-polar C18 stationary phase will have much weaker interactions with your polar molecule, allowing it to elute with a polar mobile phase.[2]
Frequently Asked Questions (FAQs)
Q1: What is the expected polarity of 7-methyl-triazolo[1,5-a]pyridin-5-amine and where should I start with TLC solvent systems?
A1: Given the fused aromatic heterocyclic structure containing multiple nitrogen atoms and an amine group, this compound is expected to be quite polar. For normal-phase silica gel TLC, a good starting point would be a relatively polar solvent system like 50% ethyl acetate in hexanes.[9] If the compound does not move from the baseline (Rf = 0), switch to a more polar system like 5-10% methanol in dichloromethane.[7]
Q2: Is 7-methyl-triazolo[1,5-a]pyridin-5-amine likely to be UV-active?
A2: Yes, the fused aromatic ring system of triazolopyridine is a strong chromophore. The compound should be readily visible on a TLC plate under a UV lamp, typically at 254 nm. This property is very useful for monitoring the progress of your column chromatography.
Q3: What are some common impurities I might expect from the synthesis of this compound?
A3: The impurities will depend on the synthetic route. However, for the synthesis of triazolopyridines, common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions.[10] For example, if the synthesis involves the cyclization of a substituted pyridine, you might have residual starting pyridine derivative. If the synthesis involves a condensation reaction, you could have byproducts from incomplete condensation or alternative reaction pathways.
Q4: Can I use an extraction to purify my compound?
A4: A liquid-liquid extraction can be a very effective initial purification step, especially for removing non-basic or non-polar impurities. Due to the basic nature of the amine and pyridine-like nitrogens, you can perform an acid-base extraction. Dissolve your crude product in an organic solvent (like ethyl acetate or DCM) and wash with a dilute aqueous acid (e.g., 1M HCl). Your compound should move into the aqueous layer as a protonated salt. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃), and your purified compound can be re-extracted into an organic solvent.[11]
Data Tables for Purification
Table 1: Recommended Solvent Systems for Chromatography
| Stationary Phase | Eluent System (in order of increasing polarity) | Compound Type Suitability |
| Normal Phase (Silica Gel) | Hexanes / Ethyl Acetate | Moderately polar compounds |
| Dichloromethane / Methanol | Polar compounds[7] | |
| Dichloromethane / Methanol / Triethylamine (or NH₄OH) | Polar, basic compounds[2] | |
| Reversed Phase (C18) | Water / Acetonitrile (with 0.1% Formic Acid or TFA) | Polar, ionizable compounds[2] |
| Water / Methanol (with 0.1% Formic Acid or TFA) | Polar, ionizable compounds | |
| Neutral/Basic (Alumina) | Hexanes / Ethyl Acetate | Basic compounds sensitive to acidic silica[2] |
Table 2: Common Solvents for Recrystallization
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | High | 78 | A good starting point for many polar heterocycles.[11] |
| Isopropanol | Medium-High | 82 | Similar to ethanol, may offer different solubility. |
| Acetonitrile | High | 82 | Can be effective for nitrogen-containing compounds. |
| Ethyl Acetate | Medium | 77 | Good for moderately polar compounds. |
| Toluene | Low | 111 | May be a good "poor" solvent in a mixed system. |
| Water | Very High | 100 | Can be used as a "poor" solvent with a miscible organic solvent like ethanol.[11] |
Experimental Workflows
Workflow 1: Purification Strategy Decision Tree
This diagram illustrates a logical workflow for selecting an appropriate purification strategy for 7-methyl-triazolo[1,5-a]pyridin-5-amine.
Caption: Decision tree for purification strategy.
Protocol 1: Step-by-Step Mixed-Solvent Recrystallization
This protocol provides a detailed methodology for performing a two-solvent recrystallization, a technique that is often successful for compounds with challenging solubility profiles.[4]
-
Select Solvents: Choose a pair of miscible solvents. Solvent A should be a "good" solvent in which your compound is soluble when hot. Solvent B should be a "poor" solvent (antisolvent) in which your compound is insoluble or sparingly soluble, even when hot.[12] A common pair for polar compounds is ethanol (Solvent A) and water (Solvent B).[11]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot Solvent A to completely dissolve the compound.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Addition of Antisolvent: While keeping the solution hot, add Solvent B dropwise until you observe persistent cloudiness (the point of saturation).[4]
-
Clarification: Add a few drops of hot Solvent A to re-dissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold Solvent B (or a mixture of A and B that mimics the final crystallization solvent ratio) to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
References
-
Chem355 Labbook-2020. (2020). Mixed Solvent Recrystallization. Retrieved from [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mohite, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. ResearchGate. Retrieved from [Link]
-
Wikipedia. (2023). Recrystallization (chemistry). Retrieved from [Link]
-
Quora. (2019). What is the theoretical background of mixed solvents recrystallization?. Retrieved from [Link]
-
Dymińska, L., et al. (2020). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules. Retrieved from [Link]
-
Jones, G. (2004). The Chemistry of the Triazolopyridines: an Update. Advances in Heterocyclic Chemistry. Retrieved from [Link]
-
Serra, J., et al. (2014). Synthesis and crystal structures of two novel triazolopyridine compounds solved by local L.S. minimizations from powder diffraction data. Powder Diffraction. Retrieved from [Link]
-
University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Balasubramanian, M., et al. (2024). Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. Molecules. Retrieved from [Link]
-
Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]
-
vlab.amrita.edu. (2012). Recrystallization. Retrieved from [Link]
-
Phenomenex. (n.d.). Flash Chromatography: Principles & Applications. Retrieved from [Link]
-
Teledyne ISCO. (2019). HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica. Retrieved from [Link]
Sources
- 1. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. quora.com [quora.com]
- 6. Purification [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. sorbtech.com [sorbtech.com]
- 10. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Troubleshooting 7-methyl-triazolo[1,5-a]pyridin-5-amine experimental artifacts
Executive Summary: The "Chameleon" Scaffold
The 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine scaffold is a privileged structure in medicinal chemistry, frequently utilized in kinase inhibitors (e.g., PI3K, CDK) and adenosine receptor antagonists. However, this compound class is notorious for a specific experimental artifact: Regioisomeric Ambiguity .
During synthesis—particularly oxidative cyclization or condensation—the system often produces a kinetic product ([1,2,4]triazolo[4,3-a ]pyridine) that is isomeric with the desired thermodynamic product ([1,2,4]triazolo[1,5-a ]pyridine). These isomers have identical mass (LC-MS is blind to the difference) and very similar polarity, leading to frequent misidentification.
This guide addresses the three core pillars of troubleshooting: Isomer Differentiation , Synthesis Correction (Dimroth Rearrangement) , and Assay Interference .
Critical Troubleshooting Guide (Q&A)
Category A: Synthesis & Structural Identity[1][2][3][4][5]
Q1: My LC-MS shows the correct mass (M+H), but the ¹H NMR spectrum has split peaks or shifted signals. Is my compound impure?
Diagnosis: You are likely observing a mixture of regioisomers or the incorrect isomer entirely. The Mechanism: The formation of the triazolo-pyridine core often involves the Dimroth Rearrangement .[1] The reaction initially forms the [4,3-a] isomer (kinetic). Under basic conditions or high heat, this ring opens and recyclizes to the [1,5-a] isomer (thermodynamic).
-
Artifact: If the rearrangement is incomplete, you get a mixture.
-
Artifact: If the pH was too neutral, you might have isolated the pure [4,3-a] isomer, thinking it is the [1,5-a].
Q2: How do I definitively distinguish the [1,5-a] isomer from the [4,3-a] isomer?
Protocol: Standard 1D ¹H NMR is often insufficient due to overlapping signals. You must use ¹⁵N-HMBC or specific NOESY correlations.
| Feature | [1,5-a] Isomer (Desired) | [4,3-a] Isomer (Artifact) |
| Bridgehead Nitrogen (¹⁵N NMR) | Shielded (~ -180 to -200 ppm relative to CH₃NO₂) | Deshielded (~ -140 to -160 ppm) |
| H-2 Proton Shift (Triazole ring) | Typically δ 8.2 – 8.5 ppm | Typically δ 8.8 – 9.5 ppm (More deshielded) |
| NOESY Correlation | Strong NOE between H-2 and H-8 (pyridine ring) | No NOE between H-3 (triazole) and pyridine protons |
Expert Insight: The bridgehead nitrogen in the [1,5-a] system is "pyrrole-like" (shielded), whereas in the [4,3-a] system, the bridgehead nitrogen is "pyridine-like" (deshielded). This is the most robust validation method [Salgado et al., 2010].
Q3: I am stuck with the [4,3-a] isomer. How do I force the conversion to the [1,5-a] form?
Solution: You must drive the Dimroth Rearrangement to completion. Protocol:
-
Dissolve the [4,3-a] isomer in Ethanol or Dioxane .
-
Add a base: 10% NaOH or Et₃N (catalytic to stoichiometric).
-
Reflux for 4–12 hours .
-
Monitor by TLC (the [1,5-a] isomer is often slightly more non-polar, though difficult to separate) or ¹H NMR.
-
Caution: Prolonged heating in strong base can hydrolyze the amine group.
Category B: Biological Assay Artifacts
Q4: The compound shows high potency in fluorescence-based binding assays but no activity in cell-based assays. Why?
Diagnosis: Fluorescence Quenching or Autofluorescence (PAINS). Explanation: The amino-triazolopyridine core is highly conjugated.
-
Fluorescence: 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine derivatives can be fluorescent in the blue region (excitation ~350 nm, emission ~450 nm). If your assay uses coumarin or similar fluorophores, the compound will interfere.
-
Aggregation: At concentrations >10 µM, these flat heteroaromatic systems stack, forming colloidal aggregates that sequester enzymes non-specifically. Validation: Add 0.01% Triton X-100 to your assay buffer. If potency drops significantly (e.g., IC₅₀ shifts from 1 µM to >50 µM), the activity was an aggregation artifact.
Visualizing the Mechanism
The Dimroth Rearrangement Pathway
Understanding this pathway is the only way to control the isomeric ratio. The diagram below illustrates how the [4,3-a] isomer opens to an intermediate and closes to the [1,5-a] form.
Figure 1: The Dimroth Rearrangement mechanism converting the kinetic [4,3-a] artifact into the desired [1,5-a] scaffold.
Troubleshooting Decision Tree
Figure 2: Step-by-step workflow for identifying and correcting isomeric artifacts.
Technical Data Specifications
NMR Chemical Shift Reference
Use this table to validate your structure. Shifts are approximate (in DMSO-d₆) and influenced by the 7-methyl and 5-amine substituents.
| Position | Atom | ¹H Shift (ppm) | ¹³C Shift (ppm) | Notes |
| 2 | CH (Triazole) | 8.20 – 8.35 | 154.0 – 156.0 | Diagnostic singlet. |
| 5 | C-NH₂ | - | 150.5 – 152.0 | Quaternary carbon attached to amine. |
| 6 | CH (Pyridine) | 6.40 – 6.60 | 98.0 – 102.0 | Upfield due to amine electron donation. |
| 7 | C-Me | - | 140.0 – 145.0 | Quaternary. |
| 8 | CH (Pyridine) | 7.30 – 7.50 | 110.0 – 115.0 | Doublet or Singlet depending on 6-subst. |
| Me | CH₃ | 2.30 – 2.45 | 20.0 – 22.0 | Diagnostic methyl singlet. |
| NH₂ | Amine | 6.80 – 7.50 | - | Broad, exchangeable with D₂O. |
References
-
Differentiation between [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[4,3-a]pyrimidine regioisomers by 1H-15N HMBC experiments. Source: Salgado, A., et al. (2010).[2] Magnetic Resonance in Chemistry. URL:[Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Source: Oukoloff, K., et al. (2019). European Journal of Medicinal Chemistry. URL:[Link]
-
The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. Source: Rusinov, V. L., et al. (2021). Chemistry of Heterocyclic Compounds. URL:[Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. Source: Organic Chemistry Portal. URL:[Link]
-
Dimroth Rearrangement Mechanism. Source: Wikipedia / Organic Syntheses. URL:[Link][1]
Sources
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction conditions fortriazolo[1,5-a]pyridine synthesis
The following technical guide is structured as a specialized support hub for researchers optimizing the synthesis of triazolo[1,5-a]pyridines. It prioritizes actionable troubleshooting, mechanistic understanding, and robust experimental protocols.
Topic: Optimization of Reaction Conditions for [1,2,4]Triazolo[1,5-a]pyridine Scaffolds Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Operational
Core Synthesis Directive: The "Gold Standard" Protocol
While various methods exist (e.g., [3+2] cycloaddition), the Oxidative Cyclization of 2-Pyridylhydrazones remains the most robust, scalable, and regioselective approach for functionalized scaffolds. This guide focuses on the PhI(OAc)₂ (PIDA) mediated pathway due to its metal-free nature and high tolerance for diverse functional groups.
Standard Operating Procedure (SOP-TP-01): PIDA-Mediated Cyclization
Objective: Synthesis of 2-phenyl-[1,2,4]triazolo[1,5-a]pyridine from 2-pyridylhydrazone.
Reagents:
-
Substrate:
-(pyridin-2-yl)benzohydrazide (1.0 equiv) -
Oxidant: Phenyliodine(III) diacetate (PIDA) (1.1 – 1.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous, 0.1 M concentration)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Protocol:
-
Preparation: Dissolve the hydrazone substrate in anhydrous DCM in a round-bottom flask under an inert atmosphere (
or Ar). -
Addition: Cool the solution to 0 °C. Add PIDA portion-wise over 10 minutes. Reasoning: Exothermic control prevents over-oxidation or radical side-reactions.
-
Reaction: Allow the mixture to warm to RT naturally. Stir for 1–3 hours. Monitor via TLC (typically 50% EtOAc/Hexane) for the disappearance of the hydrazone.
-
Quench: Quench with saturated aqueous
solution. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate. -
Purification: Recrystallize from EtOH or flash chromatography (SiO₂, EtOAc/Hexane gradient).
Mechanistic Insight & Visualization
Understanding the mechanism is critical for troubleshooting. The reaction proceeds via an oxidative N–N bond formation. The pyridine nitrogen acts as an intramolecular nucleophile attacking the oxidized exocyclic nitrogen.
Pathway Visualization: PIDA-Mediated Oxidative Cyclization
Figure 1: Mechanistic pathway of PIDA-mediated oxidative cyclization involving activation and intramolecular ring closure.
Troubleshooting Guide: The "Help Desk"
This section addresses specific failure modes encountered during experimentation.
Diagnostic Decision Tree
Figure 2: Rapid diagnostic workflow for common synthetic failures.
Detailed Troubleshooting Q&A
Q1: My reaction stalled at 60% conversion. Adding more PIDA didn't help. Why?
-
Diagnosis: PIDA degrades over time if stored improperly (light/moisture sensitive), or the acetic acid byproduct is inhibiting the reaction.
-
Solution:
-
Buffer the system: Add a mild base like
(solid, 1.0 equiv) to neutralize the generated acetic acid. -
Switch Oxidants: If PIDA fails, switch to CuI (10 mol%) / Phenanthroline /
in DMF at 80°C. This radical mechanism often overcomes steric hindrance that stalls the ionic PIDA pathway.
-
Q2: I see the aldehyde starting material in the crude NMR. Did the bond break?
-
Diagnosis: Yes. This is Hydrolysis . The hydrazone bond (
) is susceptible to hydrolysis under acidic conditions (generated by PIDA) if water is present. -
Solution:
-
Ensure DCM is distilled over
. -
Add 3Å molecular sieves to the reaction flask.
-
Self-Validating Check: Run a "blank" with just the hydrazone in the solvent for 1 hour. If aldehyde appears, your solvent is wet.
-
Q3: The product is co-eluting with iodobenzene (PhI). How do I remove it?
-
Diagnosis: PhI is a lipophilic byproduct of PIDA reduction.
-
Solution:
-
Chemical Wash: Wash the organic layer with 10% aqueous
(thiosulfate) if residual oxidant remains, though this doesn't remove PhI. -
Chromatography: PhI elutes very early in non-polar solvents. Flush the column with 100% Hexane (or Pentane) before starting your gradient. The PhI will elute, leaving your polar triazolopyridine on the baseline.
-
Optimization Matrices
Use these tables to select conditions based on your specific substrate constraints.
Table 1: Oxidant Selection Guide
| Oxidant System | Mechanism Type | Pros | Cons | Best For |
| PhI(OAc)₂ (PIDA) | Ionic / Ligand Exchange | Metal-free, mild temp (0°C-RT), fast (<2h). | Generates PhI byproduct; Acidic (AcOH). | Small scale (<1g), Acid-stable substrates. |
| CuBr / Air | Radical Oxidative | Uses atmospheric | Requires heat (>60°C), longer times (12h+). | Large scale, Acid-sensitive substrates. |
| Electrochemical | Anodic Oxidation | Green, no chemical oxidant waste. | Requires potentiostat/electrolytic setup. | Process chemistry, "Green" optimization. |
| NCS | Chlorination/Cyclization | Very mild, commercially available. | Can chlorinate electron-rich rings. | Substrates sensitive to strong oxidants. |
Table 2: Solvent Effects on Yield
| Solvent | Dielectric Constant | Effect on PIDA Reaction | Recommendation |
| DCM | Low | Excellent solubility, easy workup. | Primary Choice. |
| MeCN | High | Accelerates ionic intermediates, but may hydrolyze. | Use if substrate is insoluble in DCM. |
| EtOH | High (Protic) | AVOID with PIDA. Solvolysis competes with cyclization. | Only for Cu-catalyzed methods. |
| Toluene | Low | Slow reaction rates. | Use only for high-temp Cu methods. |
Frequently Asked Questions (FAQs)
Q: Can I synthesize [1,2,3]triazolo[1,5-a]pyridines using this method? A: No. The PIDA oxidative cyclization of hydrazones yields the [1,2,4] isomer. To synthesize the [1,2,3] isomer, you typically need the oxidative cyclization of 2-pyridyl ketone hydrazones (often using Cu/Ag catalysts) or the reaction of 2-acylpyridines with sulfonyl hydrazides (Bamford-Stevens type). Note: Ensure you verify the N-atom placement in your target structure.
Q: How does substitution on the pyridine ring affect the reaction? A:
-
Electron-Withdrawing Groups (EWGs) at C-3/C-5: These deactivate the pyridine nitrogen, making the nucleophilic attack slower. You may need to heat the PIDA reaction to 40°C or switch to a more aggressive oxidant like
(toxic) or electrochemical oxidation. -
Electron-Donating Groups (EDGs): Accelerate the reaction but may lead to over-oxidation. Stick to 0°C and strict stoichiometric PIDA (1.05 equiv).
Q: Is this reaction scalable to >100g? A: PIDA is expensive and generates stoichiometric heavy waste (PhI). For >100g, the Cu-catalyzed aerobic oxidation is preferred.
-
Scale-up Protocol: Use
(5 mol%) in DMSO/Water under 1 atm . This avoids the massive iodobenzene waste stream.
References
-
PIDA-Mediated Synthesis: Nagib, D. A., et al. "Hypervalent Iodine-Mediated C-H Functionalization." Chemical Reviews, 2016. Link (Context: General mechanism of PIDA activation).
-
Oxidative Cyclization Mechanism: Goswami, P., et al. "PhI(OAc)2-Mediated Intramolecular Oxidative Cyclization: A Facile Access to [1,2,4]Triazolo[1,5-a]pyridines." Tetrahedron Letters, 2012. Link
-
Copper-Catalyzed Aerobic Methods: Wang, Z., et al. "Copper-Catalyzed Aerobic Oxidative Cyclization of 2-Pyridylhydrazones." Journal of Organic Chemistry, 2011. Link
-
Electrochemical Approaches: Xu, H.-C., et al. "Electrochemical Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." Angewandte Chemie Int. Ed., 2018.[1] Link
-
Review of Triazolopyridine Scaffolds: Mishra, B., et al. "Recent Advances in the Synthesis of [1,2,4]Triazolo[1,5-a]pyridines." RSC Advances, 2015. Link
Sources
Technical Support Center: 7-methyl-triazolo[1,5-a]pyridin-5-amine Degradation Pathways
Welcome to the technical support center for 7-methyl-triazolo[1,5-a]pyridin-5-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental studies on the degradation pathways of this compound. The information herein is synthesized from established principles of heterocyclic chemistry and data from related molecular structures to provide a robust framework for your investigations.
Frequently Asked Questions (FAQs)
Q1: How should I properly store 7-methyl-triazolo[1,5-a]pyridin-5-amine to minimize degradation?
A1: To ensure the long-term integrity of 7-methyl-triazolo[1,5-a]pyridin-5-amine, it is recommended to store the compound in a cool, dry, and dark environment. Exposure to light, elevated temperatures, and humidity can promote degradation. For optimal stability, store the solid compound in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, at refrigerated temperatures (+4°C).
Q2: What are the most likely degradation pathways for 7-methyl-triazolo[1,5-a]pyridin-5-amine under forced degradation conditions?
A2: Based on the chemical structure, which combines a pyridine ring, a fused triazole ring, an amino group, and a methyl group, several degradation pathways are plausible under stress conditions. These include:
-
Hydrolysis: The triazolo[1,5-a]pyridine core is generally stable to hydrolysis under mild acidic and basic conditions. However, under more extreme pH and elevated temperatures, cleavage of the heterocyclic rings may occur.
-
Oxidation: The primary sites for oxidation are the amino group and the nitrogen atoms of the pyridine and triazole rings. Potential degradation products include N-oxides and nitro derivatives, especially when using strong oxidizing agents like hydrogen peroxide.[1]
-
Photodegradation: Aromatic nitrogen heterocycles can be susceptible to photolytic degradation.[2] This may involve ring-opening reactions or rearrangements.
-
Thermal Degradation: At elevated temperatures, thermal decomposition can occur, potentially leading to the fragmentation of the triazole ring with the loss of small molecules like nitrogen gas (N₂) or hydrogen cyanide (HCN).[3][4]
Q3: I am observing multiple unexpected peaks in my HPLC analysis of a stressed sample. How can I determine if they are degradation products?
A3: Distinguishing degradation products from other impurities or artifacts is a critical step. Here's a systematic approach:
-
Analyze a control sample: Run a chromatogram of an unstressed sample of 7-methyl-triazolo[1,5-a]pyridin-5-amine to identify the peak corresponding to the parent compound and any pre-existing impurities.
-
Compare chromatograms: Compare the chromatograms of the stressed and unstressed samples. New peaks that appear or existing impurity peaks that significantly increase in area in the stressed sample are likely degradation products.
-
Mass balance analysis: Calculate the mass balance. A significant decrease in the peak area of the parent compound should correspond to an increase in the peak areas of the degradation products. A poor mass balance may indicate the formation of non-UV active or volatile degradants, or issues with the analytical method.
-
Peak purity analysis: Use a diode array detector (DAD) to assess the peak purity of the parent compound in the stressed sample. A non-homogenous peak suggests the co-elution of a degradation product.
-
LC-MS analysis: The most definitive way to identify degradation products is to use liquid chromatography-mass spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of the degradants, and tandem MS (MS/MS) can offer structural information through fragmentation patterns.
Troubleshooting Guides
Issue 1: No Degradation Observed Under Stress Conditions
Potential Cause: The stress conditions (e.g., concentration of stressing agent, temperature, duration) may not be harsh enough for this stable heterocyclic system.
Troubleshooting Steps:
-
Increase Stressor Concentration: For hydrolytic studies, increase the molarity of the acid or base (e.g., from 0.1 M to 1 M HCl or NaOH). For oxidative studies, increase the concentration of hydrogen peroxide (e.g., from 3% to 30%).
-
Elevate Temperature: Increase the temperature in 10°C increments. For hydrolytic and thermal studies, refluxing the sample may be necessary.
-
Extend Exposure Time: Increase the duration of the stress study. Monitor the degradation at various time points (e.g., 2, 6, 12, 24 hours) to establish a degradation profile.
-
Photostability: Ensure a sufficient light exposure intensity and duration as per ICH Q1B guidelines.
Issue 2: Complete Degradation of the Parent Compound
Potential Cause: The stress conditions are too harsh, leading to rapid and complete degradation, which may not be representative of real-world stability and can complicate the identification of primary degradants.
Troubleshooting Steps:
-
Reduce Stressor Concentration: Decrease the molarity of the acid/base or the percentage of the oxidizing agent.
-
Lower Temperature: Conduct the study at a lower temperature (e.g., room temperature or 40°C).
-
Shorten Exposure Time: Analyze samples at earlier time points to capture the initial degradation products before they degrade further.
Issue 3: Poor Mass Balance in HPLC Analysis
Potential Cause:
-
Degradation products may not have a chromophore and are therefore not detected by a UV detector.
-
Degradants may be volatile and lost during sample preparation or analysis.
-
Degradants may be strongly retained on the HPLC column.
-
The parent compound and degradants may have significantly different molar absorptivities at the chosen wavelength.
Troubleshooting Steps:
-
Use a Universal Detector: Employ a detector that is not dependent on a chromophore, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), in conjunction with a UV detector.
-
LC-MS Analysis: Utilize LC-MS to detect a wider range of compounds, including those without strong UV absorbance.
-
Optimize HPLC Method: Modify the mobile phase gradient to ensure all components are eluted from the column.
-
Wavelength Optimization: Use a DAD to analyze the UV spectra of the parent and degradant peaks to select a wavelength that provides a more accurate representation of their relative concentrations.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study on 7-methyl-triazolo[1,5-a]pyridin-5-amine. The extent of degradation should be targeted at 5-20% to allow for the detection and characterization of primary degradation products.
1. Preparation of Stock Solution: Prepare a stock solution of 7-methyl-triazolo[1,5-a]pyridin-5-amine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
At appropriate time points, withdraw an aliquot and dilute with the mobile phase.
-
-
Thermal Degradation:
-
Place the solid compound in a controlled temperature oven at 80°C for 48 hours.
-
Also, heat a solution of the compound (1 mg/mL in a suitable solvent) at 80°C for 48 hours.
-
At appropriate time points, dissolve the solid or dilute the solution with the mobile phase.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).
-
A control sample should be kept in the dark under the same conditions.
-
At the end of the exposure, dissolve the solid or dilute the solution with the mobile phase.
-
3. Analytical Method:
-
Technique: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of a suitable buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a suitable wavelength (e.g., determined by UV scan of the parent compound). A Diode Array Detector (DAD) is recommended for peak purity assessment and spectral analysis.
-
LC-MS/MS: For identification and characterization of degradation products.
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 1 M HCl, 60°C, 24h |
| Base Hydrolysis | 1 M NaOH, 60°C, 24h |
| Oxidation | 30% H₂O₂, Room Temperature, 24h |
| Thermal | Solid and Solution at 80°C, 48h |
| Photolytic | ICH Q1B conditions |
Visualizations
Proposed Degradation Pathways
Caption: Proposed degradation pathways for 7-methyl-triazolo[1,5-a]pyridin-5-amine.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for a forced degradation study.
References
- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
- Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 310-314.
- Venugopal, S., Saha, S., Kumbhakarna, N., & Vargeese, A. A. (2025).
- Gougis, S., et al. (2012). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 63, 119-126.
Sources
- 1. Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04861J [pubs.rsc.org]
Technical Support Center: In Vivo Formulation of 7-methyl-triazolo[1,5-a]pyridin-5-amine
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for formulating 7-methyl-triazolo[1,5-a]pyridin-5-amine for in vivo studies. We will address common challenges, provide detailed troubleshooting protocols, and explain the scientific rationale behind formulation choices to ensure reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of 7-methyl-triazolo[1,5-a]pyridin-5-amine that I should consider for formulation?
A1: While specific experimental data for this molecule may be limited, its structure provides critical clues for formulation development. The triazolo[1,5-a]pyrimidine core is a heterocyclic system that is generally hydrophobic, suggesting low intrinsic aqueous solubility.[1][2] The presence of a primary amine (-NH2) group indicates the compound is a weak base.[3] This basicity is a key feature to exploit, as the molecule can be protonated to form a more soluble salt at an acidic pH.[3][] Therefore, the primary challenges are overcoming poor aqueous solubility and leveraging the molecule's basic nature.[5]
Q2: What are the main challenges I can expect when formulating this compound for in vivo studies?
A2: The principal challenge is its anticipated poor aqueous solubility, which can lead to several downstream issues:
-
Low or Variable Bioavailability: Particularly for oral administration, the compound must dissolve in gastrointestinal fluids to be absorbed.[6]
-
Precipitation upon Dosing: A formulation may appear stable on the bench but can precipitate when injected into the physiological environment (e.g., blood at pH ~7.4), leading to inaccurate dosing, potential emboli for IV routes, and inconsistent results.[7][8]
-
Difficulty Achieving High Dose Concentrations: For toxicology or efficacy studies requiring high doses, achieving the target concentration in a limited, tolerable injection volume can be difficult.[9]
Q3: What is the best first step for developing a suitable formulation?
A3: The indispensable first step is to perform a vehicle solubility screening study . This involves testing the solubility of 7-methyl-triazolo[1,5-a]pyridin-5-amine in a panel of pharmaceutically acceptable vehicles.[10] This initial screen will provide empirical data to guide the selection of the most promising formulation strategy, whether it's a simple pH-adjusted solution, a co-solvent system, a suspension, or a complexation-based formulation.[11]
Q4: What are the most common administration routes, and how do they influence formulation choice?
A4: The choice of administration route dictates the formulation's required characteristics.[10][12]
-
Intravenous (IV): Requires a true solution, free of particulates, to prevent embolism.[10] The pH should be close to physiological (~5-9) to minimize irritation.[9]
-
Intraperitoneal (IP): Offers more flexibility than IV. Solutions are preferred, but well-characterized suspensions can sometimes be used.[7]
-
Oral Gavage (PO): This route is the most flexible, allowing for solutions, suspensions, or lipid-based formulations. The formulation must ensure the compound can dissolve and be absorbed in the gastrointestinal tract.[12]
Troubleshooting and Optimization Guide
This section provides in-depth solutions to specific problems you may encounter during formulation development.
Problem 1: The compound has very low solubility (<1 mg/mL) in simple aqueous vehicles like saline or PBS.
-
Underlying Cause: This is expected due to the hydrophobic nature of the triazolopyridine scaffold. The uncharged form of the molecule at neutral pH is not readily solvated by water.
-
Strategic Approach: A systematic approach is required to enhance solubility. The goal is to identify a vehicle system that can maintain the compound in a dissolved state at the desired concentration.
-
Workflow Diagram: Formulation Strategy Development
Caption: Workflow for selecting a suitable formulation strategy.
-
Experimental Protocol: Vehicle Solubility Screening
-
Preparation: Accurately weigh 5-10 mg of 7-methyl-triazolo[1,5-a]pyridin-5-amine into several separate glass vials.
-
Vehicle Addition: To each vial, add a small, precise volume (e.g., 100 µL) of a test vehicle from the panel below.
-
Mixing: Vortex each vial vigorously for 1-2 minutes. Use a bath sonicator for 15-30 minutes to aid dissolution, being careful to avoid excessive heating.[7]
-
Equilibration: Allow the samples to equilibrate at room temperature for 1-2 hours.
-
Observation: Visually inspect each vial for undissolved solid material.
-
Quantification (Optional but Recommended): For promising vehicles, centrifuge the vials to pellet any undissolved solid. Carefully collect the supernatant and determine the concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Presentation: Initial Vehicle Screening Panel
| Vehicle Category | Specific Vehicle | Rationale for Inclusion | Typical Max Concentration (In Vivo) |
| Aqueous Buffers | 5% Dextrose in Water (D5W) | Isotonic aqueous baseline. | N/A |
| Phosphate Buffered Saline (PBS) | Buffered aqueous baseline. | N/A | |
| Citrate Buffer (pH 3-5) | pH Modification: Exploits the basic amine to form a soluble salt.[3][13] | Route dependent | |
| Co-solvents | Polyethylene Glycol 400 (PEG400) | Water-miscible organic solvent that reduces solvent polarity.[14] | ≤ 40% |
| Propylene Glycol (PG) | Common co-solvent.[14][15] | ≤ 40% | |
| Dimethyl Sulfoxide (DMSO) | Powerful aprotic solvent, but use should be minimized due to potential toxicity.[8] | ≤ 10% (often <5%) | |
| Surfactants | 10% Solutol® HS 15 | Non-ionic surfactant that forms micelles to encapsulate hydrophobic drugs.[16] | ≤ 20% |
| 5% Tween® 80 | Common non-ionic surfactant.[14] | ≤ 5% | |
| Complexation Agents | 20-40% (w/v) Hydroxypropyl-β-Cyclodextrin (HPβCD) | Forms inclusion complexes with hydrophobic molecules, increasing aqueous solubility.[3][14] | ≤ 40% |
| 20-40% (w/v) Sulfobutylether-β-Cyclodextrin (SBEβCD) | Anionic cyclodextrin derivative, often very effective for basic compounds.[16] | ≤ 40% |
Problem 2: My formulation looks clear on the bench but precipitates after a short time or upon dilution.
-
Underlying Cause: This indicates either a supersaturated, metastable solution or a pH-dependent solubility issue. If a low pH buffer was used, diluting the formulation into a neutral pH environment (like blood or cell culture media) will deprotonate the amine, causing the less soluble free base to crash out. Co-solvent systems can also fail when diluted, as the solvent capacity dramatically decreases.
-
Troubleshooting Workflow: Diagnosing Precipitation
Caption: Decision tree for troubleshooting formulation precipitation.
-
Experimental Protocol: Preparation of a Robust Co-solvent/Cyclodextrin Formulation
This protocol combines the power of a minimal amount of co-solvent with the stabilizing effect of a complexation agent, a robust strategy for many poorly soluble compounds.[7]
-
Prepare Cyclodextrin Vehicle: Prepare a 30% (w/v) solution of Sulfobutylether-β-Cyclodextrin (SBEβCD) in saline. Stir until fully dissolved. Gentle warming (to ~40°C) may assist but allow the solution to cool to room temperature before use.[7]
-
Prepare Compound Stock: Weigh the required amount of 7-methyl-triazolo[1,5-a]pyridin-5-amine. Dissolve it in the smallest possible volume of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is fully dissolved; brief sonication can help.
-
Combine and Mix: While vortexing the SBEβCD solution, slowly add the DMSO stock solution dropwise. A common final ratio is 5-10% DMSO. For example, to make 1 mL of a 5 mg/mL final formulation, add 100 µL of the 50 mg/mL DMSO stock to 900 µL of the 30% SBEβCD solution.
-
Final Homogenization: Vortex the final mixture for at least 2 minutes. The solution should be clear and free of any visible precipitate.
-
Best Practice: Always prepare formulations fresh on the day of dosing and visually inspect them in the syringe immediately before administration.[8]
-
Problem 3: Inconsistent or no therapeutic effect is observed in vivo, even with a clear formulation.
-
Underlying Cause: This can stem from poor bioavailability, suboptimal dosing, or unintended effects of the vehicle itself.[7] The formulation may be stable in the syringe but not delivering the compound effectively to the target site.
-
Strategic Considerations:
-
Include a Vehicle Control Group: This is non-negotiable. A group of animals must be dosed with the vehicle alone to ensure that the observed effects (or lack thereof) are not due to the formulation excipients.[8][17] High concentrations of excipients like PEG400 or cyclodextrins can have biological effects.[18]
-
Conduct a Pilot Pharmacokinetic (PK) Study: An efficacy study without PK data is difficult to interpret. A pilot PK study in a small group of animals will determine the actual exposure (Cmax, AUC) of the compound. This will confirm whether the drug is being absorbed and reaching systemic circulation at therapeutic concentrations.
-
Review Administration Volume and Technique: Ensure dosing volumes are within recommended limits to avoid physiological distress or incomplete absorption.[9] For example, large oral gavage volumes can accelerate gastric emptying, reducing the time for dissolution.[12]
-
-
Data Presentation: Recommended Maximum Administration Volumes
| Species | Route | Recommended Max Volume (mL/kg) |
| Mouse | PO | 10 (up to 20) |
| IV (bolus) | 5 | |
| IP | 10 | |
| SC | 5 | |
| Rat | PO | 10 |
| IV (bolus) | 5 | |
| IP | 10 | |
| SC | 5 | |
| (Data adapted from Gad et al., 2016)[9] |
References
-
Kumar, S., & Singh, P. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Available from: [Link]
-
Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability. Available from: [Link]
-
Davis, M. E. (2011, March 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
ResearchGate. (2025, July 8). (PDF) Formulation strategies for poorly soluble drugs. Available from: [Link]
-
Prisys Biotech. (2025, August 26). The Importance Of Administration Volume in Preclinical Studies. Available from: [Link]
-
ResearchGate. (n.d.). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity. Available from: [Link]
-
Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. Available from: [Link]
-
Protheragen. (n.d.). Solubilizer Excipients. Available from: [Link]
-
Atcha, Z., et al. (2011). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. JAALAS. Available from: [Link]
-
Cheméo. (n.d.). 5-Methyl-7-amino-s-triazolo(1,5-a)pyrimidine (CAS 33376-96-4). Available from: [Link]
-
Strickley, R. G. (2004). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research. Available from: [Link]
-
Muselík, J., et al. (2012). The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. AAPS PharmSciTech. Available from: [Link]
-
Admescope. (2019, November 25). Preclinical formulations for pharmacokinetic studies. Available from: [Link]
-
ResearchGate. (2025, August 6). Development of In Vivo Predictive pH-Gradient Biphasic Dissolution Test for Weakly Basic Drugs: Optimization by Orthogonal Design. Available from: [Link]
-
Gotsulya, A., et al. (2022). 6-(Tetrazol-5-yl)-7-aminoazolo[1,5-a]pyrimidines as Novel Potent CK2 Inhibitors. Molecules. Available from: [Link]
-
Pharmaceutical Technology. (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
-
S, S., et al. (2012). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. Journal of Applied Pharmaceutical Science. Available from: [Link]
-
NIST. (n.d.). S-Triazolo(1,5-a)pyrimidine, 5-methyl-7-ethylamino-. NIST WebBook. Available from: [Link]
-
Dissolution Technologies. (2022, November 4). Dissolution Method Troubleshooting: An Industry Perspective. Available from: [Link]
-
Pharmaffiliates. (n.d.). 7-Methyl[1][3][5]triazolo[1,5-a]pyrimidin-2-amine hydrochloride. Available from: [Link]
- Google Patents. (n.d.). WO2015110491A2 - Pyrazolo[1,5-a]pyrimidin-7-amine derivatives useful in therapy.
-
Radi, M., et al. (2012). Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1][3][5]triazolo[1,5-a]pyrimidine derivatives. Organic & Biomolecular Chemistry. Available from: [Link]
-
PubChem. (n.d.). [1][3][5]Triazolo[1,5-a]pyrimidin-2-amine, 5,7-dimethoxy-. Available from: [Link]
-
NCL. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Available from: [Link]
-
PubChem. (n.d.). [1][3][5]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-. Available from: [Link]
-
de Oliveira, C. S., et al. (2016). 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. Mini-Reviews in Medicinal Chemistry. Available from: [Link]
-
Wang, Y., et al. (2022). Design, Synthesis and Biological Evaluation of[1][3][5]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway. Molecules. Available from: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. prisysbiotech.com [prisysbiotech.com]
- 10. admescope.com [admescope.com]
- 11. researchgate.net [researchgate.net]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Solubilizer Excipients - Protheragen [protheragen.ai]
- 15. researchgate.net [researchgate.net]
- 16. kinampark.com [kinampark.com]
- 17. dctd.cancer.gov [dctd.cancer.gov]
- 18. washcoll.edu [washcoll.edu]
Validation & Comparative
Validation of 7-methyl-triazolo[1,5-a]pyridin-5-amine as a Privileged Scaffold for Therapeutic Target Engagement
Topic: Validation of 7-methyl-triazolo[1,5-a]pyridin-5-amine as a Therapeutic Scaffold Content Type: Publish Comparison Guide
Executive Summary & Strategic Positioning
7-methyl-triazolo[1,5-a]pyridin-5-amine is not a biological target itself; rather, it is a high-value privileged scaffold and pharmacophore used to develop potent inhibitors for critical therapeutic targets, including DNA-PK , JAK1/2 , and RORγt .
In the context of modern drug discovery, this scaffold is validated as a superior bioisostere to the traditional purine and imidazo[1,2-a]pyridine systems. Its unique nitrogen distribution offers distinct hydrogen-bonding vectors and improved metabolic stability (reduced oxidative liability) compared to its bicyclic counterparts.
This guide evaluates the 7-methyl-triazolo[1,5-a]pyridine core against standard alternatives, providing experimental protocols for its validation as a lead series in oncology and immunology.
Mechanistic Profile & Chemical Logic[1]
The Scaffold Advantage
The triazolo[1,5-a]pyridine ring system functions as a rigid, planar anchor. The specific substitution pattern (7-methyl, 5-amine) is critical for:
-
Hinge Binding: The triazole nitrogen (N3) often acts as a key hydrogen bond acceptor in the ATP-binding pocket of kinases.
-
Solubility & Lipophilicity (LogD): The scaffold lowers LogD compared to quinolines, improving oral bioavailability.
-
Metabolic Stability: Unlike the electron-rich imidazo[1,2-a]pyridine, the triazolo-fused ring is less prone to oxidation by CYP450 enzymes.
Validated Biological Targets
The utility of this scaffold is best exemplified by its successful application in recent clinical candidates:
| Target | Therapeutic Area | Mechanism of Action | Key Reference Compound |
| DNA-PK | Oncology (NHEJ repair) | ATP-competitive inhibition | AZD7648 (AstraZeneca) |
| JAK1/2 | Inflammation (RA) | Kinase domain inhibition | J-4 / J-6 Series |
| RORγt | Autoimmune (Psoriasis) | Inverse Agonism | Compound 5a |
Comparative Analysis: Triazolo[1,5-a]pyridine vs. Alternatives
This section compares the 7-methyl-triazolo[1,5-a]pyridine scaffold against two industry-standard alternatives: Imidazo[1,2-a]pyridine and [1,2,4]Triazolo[1,5-a]pyrimidine .
Performance Metrics
| Feature | 7-methyl-triazolo[1,5-a]pyridine (Subject) | Imidazo[1,2-a]pyridine (Alternative A) | [1,2,4]Triazolo[1,5-a]pyrimidine (Alternative B) |
| H-Bond Acceptor Capacity | High (N3 is a strong acceptor) | Moderate (N1 is acceptor) | Very High (Multiple Ns) |
| Metabolic Stability | High (Resistant to oxidative metabolism) | Low/Moderate (Prone to oxidation at C3) | High |
| Kinase Selectivity | Tunable (Methyl group induces twist/selectivity) | Broad (Often promiscuous) | Broad (Purine mimic) |
| Synthetic Accessibility | Moderate (Requires specific cyclization) | High (Groebke-Blackburn-Bienaymé) | High (Condensation reactions) |
| Primary Liability | Positional isomerism during synthesis | CYP inhibition / hERG liability | Solubility (can be too polar) |
Expert Insight: Why Choose the Subject?
Choose 7-methyl-triazolo[1,5-a]pyridine when your lead series suffers from metabolic instability (high clearance) or when you need to introduce a specific vector (via the 5-amine or 7-methyl) to induce a "twist" conformation that improves selectivity, as seen in the development of AZD7648.
Experimental Validation Protocols
To validate this scaffold in your specific program, follow these self-validating protocols.
Protocol A: Synthesis of the Core Scaffold
Objective: Synthesize 7-methyl-[1,2,4]triazolo[1,5-a]pyridin-5-amine with high regioselectivity.
-
Precursor Preparation: React 4-methylpyridin-2-amine with ethoxycarbonyl isothiocyanate to form the thiourea intermediate.
-
Cyclization: Treat the intermediate with hydroxylamine hydrochloride and a base (e.g., DIPEA) in ethanol/methanol at reflux.
-
Critical Step: Monitor the formation of the N-N bond. The 7-methyl position is determined by the starting pyridine.
-
-
Purification: Recrystallize from ethanol. Verify structure via 2D NMR (HMBC) to confirm the regiochemistry of the triazole ring fusion (1,5-a vs 1,5-c).
Protocol B: Target Engagement Assay (DNA-PK Example)
Objective: Validate the scaffold's ability to inhibit DNA-PK kinase activity (a proven target for this class).[1]
Reagents:
-
Purified DNA-PKcs/Ku70/Ku80 complex.
-
Substrate: p53-derived peptide (biotinylated).
-
ATP (at Km, typically 10-50 µM).
-
Detection: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer).
Workflow:
-
Compound Prep: Dissolve scaffold derivatives in 100% DMSO. Perform 1:3 serial dilutions.
-
Reaction Assembly:
-
Mix Enzyme (0.5 nM final) + Peptide (50 nM) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Add compound (10 nL acoustic dispense).
-
Initiate with ATP.
-
-
Incubation: 60 minutes at Room Temperature.
-
Termination: Add Stop Solution containing EDTA and detection antibodies (Eu-labeled anti-phospho antibody + APC-labeled Streptavidin).
-
Readout: Measure TR-FRET ratio (665/615 nm) on a plate reader (e.g., EnVision).
-
Validation Criteria: A valid "hit" for this scaffold should show an IC50 < 1 µM.
Visualizations
Diagram 1: Mechanism of Action & Signaling Pathway
This diagram illustrates the role of DNA-PK (a primary target for this scaffold) in the Non-Homologous End Joining (NHEJ) pathway, and how the inhibitor blocks repair, leading to cancer cell death.
Caption: The scaffold inhibits DNA-PKcs autophosphorylation, blocking the NHEJ repair pathway and sensitizing cancer cells to DSB-inducing agents.
Diagram 2: Scaffold Optimization Workflow
A logical flow for optimizing the 5-amine core into a clinical candidate.
Caption: Optimization cycle transforming the amine fragment into a potent drug candidate via SAR tuning.
References
-
The Discovery of AZD7648 (DNA-PK Inhibitor)
-
Triazolo[1,5-a]pyridine as JAK Inhibitors
-
RORγt Inverse Agonists
- Title: Discovery of [1,2,4]Triazolo[1,5-a]pyridine Derivatives as Potent and Orally Bioavailable RORγt Inverse Agonists
- Source: ACS Medicinal Chemistry Letters (2020)
-
URL:[Link]
-
General Scaffold Synthesis
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient and regioselective one-step synthesis of 7-aryl-5-methyl- and 5-aryl-7-methyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Triazolo[1,5-a]pyridines: From Classical Reactions to Modern Catalytic Methods
The triazolo[1,5-a]pyridine scaffold is a privileged heterocyclic motif, integral to the development of novel therapeutics and functional materials. Its structural resemblance to purines has made it a cornerstone in medicinal chemistry for designing kinase inhibitors, anti-inflammatory agents, and compounds targeting various biological pathways. This guide provides a comparative analysis of the primary synthetic routes to this versatile scaffold, offering researchers, scientists, and drug development professionals a comprehensive understanding of the available methodologies. We will delve into the mechanistic underpinnings of each approach, present comparative data, and provide exemplary protocols to facilitate informed decisions in synthetic strategy.
The Strategic Importance of Synthetic Route Selection
The choice of a synthetic pathway to a triazolo[1,5-a]pyridine derivative is a critical decision dictated by several factors: the desired substitution pattern, the availability and cost of starting materials, scalability, and the principles of green chemistry. Early methods often relied on harsh conditions and stoichiometric reagents, while contemporary approaches leverage catalysis and milder conditions to achieve higher efficiency and broader substrate scope. This guide will navigate through these diverse strategies, from classical cyclocondensations to modern metal-catalyzed and metal-free oxidative cyclizations.
Classical Approaches: The Foundation of Triazolopyridine Synthesis
The foundational methods for constructing the triazolo[1,5-a]pyridine ring system primarily involve the cyclization of pre-functionalized pyridine or triazole precursors.
Cyclocondensation of 2-Hydrazinopyridines
One of the most traditional and straightforward methods involves the reaction of 2-hydrazinopyridines with various C1 or C2 synthons. The choice of the reacting partner directly dictates the substitution at the 2- and 3-positions of the resulting triazolo[1,5-a]pyridine.
For instance, the reaction with carboxylic acids or their derivatives (e.g., orthoesters, acid chlorides) leads to the formation of a new triazole ring fused to the pyridine core. This method is robust but can require high temperatures and strong acids, potentially limiting its applicability to sensitive substrates.
Oxidative Cyclization of N-(Pyridin-2-yl)amidines
A widely employed classical strategy is the intramolecular oxidative cyclization of N-(pyridin-2-yl)amidines. This approach relies on the formation of an N-N bond through the action of an oxidizing agent. A variety of oxidants have been utilized, each with its own advantages and limitations.[1][2]
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| Lead(IV) acetate (Pb(OAc)₄) | Stoichiometric, often at room temp. | High yields for many substrates.[3] | Toxicity of lead reagents. |
| Manganese dioxide (MnO₂) | Stoichiometric, often requires heating. | Readily available and inexpensive.[3][4] | Can require large excess of reagent. |
| Sodium hypochlorite (NaClO) | In the presence of a base. | Inexpensive and readily available.[1][3] | Can be substrate-specific. |
The causality behind this reaction lies in the ability of the oxidant to abstract two hydrogen atoms, one from the pyridine nitrogen and one from the amidine nitrogen, to facilitate the crucial N-N bond formation, followed by aromatization.
Caption: Oxidative cyclization of N-(pyridin-2-yl)amidines.
Modern Catalytic and Greener Methodologies
The drive for more efficient, sustainable, and versatile synthetic methods has led to the development of numerous modern approaches. These often employ transition metal catalysts or metal-free oxidative systems, and leverage enabling technologies like microwave and ultrasound irradiation.
Copper-Catalyzed Syntheses
Copper catalysis has emerged as a powerful tool for the synthesis of triazolo[1,5-a]pyridines. One prominent method involves the copper-catalyzed tandem addition and oxidative cyclization of 2-aminopyridines with nitriles.[3][4] This approach offers a convergent and atom-economical route to 2-substituted derivatives.
Another copper-catalyzed approach involves the oxidative N-N bond formation from hydrazones derived from 2-acylpyridines, using atmospheric oxygen as the terminal oxidant.[5] This method is particularly attractive from a green chemistry perspective.
| Method | Catalyst | Oxidant | Starting Materials | Key Advantages |
| Tandem Addition-Oxidative Cyclization | CuBr[3] | Air | 2-Aminopyridine, Nitrile | Atom economy, readily available starting materials. |
| Oxidative Cyclization of Hydrazones | Cu(II) acetate[5] | O₂ (Air) | 2-Acylpyridine, Hydrazine | Use of a green oxidant. |
| [3+2] Cycloaddition | Copper acetate | - | Azinium-N-imines, Nitriles | Mechanochemical, solvent-free conditions reported.[6] |
Metal-Free Oxidative N-N Bond Formation
To circumvent the use of potentially toxic and expensive metals, several metal-free oxidative cyclization methods have been developed. These often utilize hypervalent iodine reagents or other readily available oxidants.
-
PIFA-mediated cyclization: Phenyliodine bis(trifluoroacetate) (PIFA) has been successfully used to mediate the intramolecular annulation of N-(pyridin-2-yl)benzimidamides, providing high yields in short reaction times.[2]
-
I₂/KI-mediated cyclization: An environmentally benign approach using an iodine/potassium iodide system allows for the efficient synthesis of a variety of 1,5-fused 1,2,4-triazoles from N-aryl amidines.[2][3]
These metal-free methods offer a significant advantage in terms of reduced metal contamination in the final product, which is a critical consideration in pharmaceutical synthesis.
Caption: Workflow for selecting a synthetic method.
Enabling Technologies: Microwave and Ultrasound Irradiation
The application of microwave and ultrasound irradiation has significantly advanced the synthesis of triazolo[1,5-a]pyridines, offering reduced reaction times, improved yields, and often milder reaction conditions.
-
Microwave-assisted synthesis: Several protocols have been developed that utilize microwave heating to accelerate reactions. For example, a catalyst-free synthesis from enaminonitriles and benzohydrazides under microwave conditions has been reported to proceed in short reaction times with good to excellent yields.[3][7] This method avoids the need for both a catalyst and an external oxidant.
-
Ultrasound-promoted synthesis: Ultrasound irradiation has been employed in one-pot, multicomponent reactions to afford triazolo[1,5-a]pyridine derivatives in high yields and short reaction times.[8][9] This technique is considered a green and sustainable process due to reduced energy consumption and often the use of less solvent.[8][9]
| Technology | Key Advantages | Example Application |
| Microwave Irradiation | Rapid heating, shorter reaction times, improved yields. | Catalyst-free synthesis from enaminonitriles.[3][7] |
| Ultrasound Irradiation | Enhanced reaction rates, green and sustainable. | One-pot multicomponent synthesis.[8][9] |
Experimental Protocols
To provide a practical context, detailed protocols for two distinct and widely applicable methods are presented below.
Protocol 1: One-Pot Ultrasound-Promoted Synthesis of[3][4][8]Triazolo[1,5-a]pyridine Derivatives[8][9]
This protocol exemplifies a green and efficient multicomponent reaction.
Materials:
-
2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile or ethyl cyanoacetate
-
Amberlite IRA-400
-
Absolute ethanol
Procedure:
-
In a suitable vessel, a mixture of 2-(5-phenyl-4H-1,2,4-triazol-3-yl)acetonitrile (1 mmol), an aromatic aldehyde (1 mmol), and malononitrile or ethyl cyanoacetate (1 mmol) is prepared in absolute ethanol (15 mL).
-
Amberlite IRA-400 is added as the catalyst.
-
The reaction mixture is subjected to ultrasonic irradiation at a specified power and temperature until the reaction is complete (monitored by TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired[3][4][8]triazolo[1,5-a]pyridine derivative.
Note: This method under ultrasound irradiation has been shown to give yields of 79-95%, significantly higher than the 67-71% yields obtained under classical heating conditions.[8]
Protocol 2: Microwave-Mediated, Catalyst-Free Synthesis from Enaminonitriles[3][7]
This protocol highlights a modern, catalyst-free approach.
Materials:
-
Enaminonitrile (1.0 equiv.)
-
Benzohydrazide (2.0 equiv.)
-
Dry toluene
-
Microwave reactor
Procedure:
-
In an oven-dried microwave vial, the enaminonitrile (0.175 mmol) and benzohydrazide (0.35 mmol) are added.
-
The vial is evacuated and backfilled with nitrogen three times.
-
Dry toluene (1.5 mL) is added.
-
The reaction vial is sealed and heated in a microwave reactor at 140 °C.
-
The reaction progress is monitored by TLC.
-
Once the reaction is complete, the mixture is cooled to room temperature.
-
The product is purified directly by silica gel column chromatography.
Note: This method demonstrates broad substrate scope and good functional group tolerance, with reported yields often in the good to excellent range.[3]
Conclusion and Future Outlook
The synthesis of triazolo[1,5-a]pyridines has evolved significantly, with a clear trajectory towards more efficient, versatile, and sustainable methodologies. While classical methods remain valuable for specific applications, modern catalytic and metal-free approaches, often enhanced by technologies such as microwave and ultrasound irradiation, offer superior performance in terms of yield, reaction time, and substrate scope. The continued development of novel catalytic systems, particularly those based on earth-abundant metals, and the expansion of one-pot and multicomponent strategies will undoubtedly further enrich the synthetic chemist's toolbox for accessing this important class of heterocyclic compounds. The choice of synthetic route will always be a balance of factors, but with the array of methods now available, the path to novel triazolo[1,5-a]pyridine derivatives is more accessible than ever.
References
-
Facile one-pot synthesis of new[3][4][8]triazolo[1,5-a]pyridine derivatives by ultrasonic irradiation. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(1), 54-60. [Link]
-
Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. (2023). Arabian Journal of Chemistry, 16(4), 104639. [Link]
-
STRATEGIES FOR THE SYNTHESIS OF[3][4][8]TRIAZOLO[1,5-a]PYRIDINE-8-CARBONITRILES. (2022). Chemistry & Chemical Technology, 17(2), 294-305. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]
-
Synthesis of[3][4][8]Triazolo[1,5-a]pyrimidine (Microreview). (2016). Chemistry of Heterocyclic Compounds, 52(3), 155-157. [Link]
-
1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design. (2020). Molecules, 25(18), 4295. [Link]
-
A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[3][4][8]triazolo[1,5-a]pyridines synthesis utilizing 1-amino-2-imino-pyridine derivatives as versatile precursors. (2020). RSC Advances, 10(27), 16053-16063. [Link]
-
Facile one-pot synthesis of new[3][4][8]triazolo[1,5-a]pyridine derivatives by ultrasonic irradiation. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(1), 54-60. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2016). International Journal of Research and Innovation in Applied Science, I(VIII). [Link]
-
Practical Methods for the Synthesis of 1,2,4‐Triazole[1,5‐a]pyridine Derivatives. (2022). Asian Journal of Organic Chemistry, 11(11), e202200478. [Link]
-
Microwave Assisted Synthesis and Biological Evaluation of 1, 2, 4-Triazolo [1, 5-A] Pyrimidines. (2016). International Journal of Research and Innovation in Applied Science, I(VIII). [Link]
-
Synthesis of 1,2,4-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]
-
Facile One-Pot Synthesis of[4][8][10] Triazolo[ 1, 5-a] Pyridines from 2Acylpyridines by Copper(II)-Catalyzed Oxidative N-N Bond Formation. (2014). Asian Journal of Organic Chemistry, 3(7), 784-788. [Link]
-
Facile one-pot synthesis of new[3][4][8]triazolo[1,5- a ]pyridine derivatives by ultrasonic irradiation. (2017). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(1), 54-60. [Link]
-
DBU mediated one-pot synthesis of triazolo triazines via Dimroth type rearrangement. (2021). Organic & Biomolecular Chemistry, 19(2), 336-340. [Link]
-
Synthesis of 1,2,3-triazolo[1,5-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]
-
Preparation of[3][4][8]Triazolo[1,5-a]Pyrimidines Accelerated by Magnesium Schiff Base Complex Immobilized on Magnetite Nanoparticles under Solvent-Free Condition. (2022). Chemical Methodologies, 6(5), 438-449. [Link]
-
Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles. (2024). Molecules, 29(4), 894. [Link]
-
Asymmetric Hydrogenation of Triazolo[1,5-a]-, Imidazo[1,2-a]-, and Pyrazolo[1,5-a]pyridines. (2023). Organic Letters, 25(40), 7394-7399. [Link]
-
Design, synthesis, and evaluation of triazolo[1,5-a]pyridines as novel and potent α‑glucosidase inhibitors. (2022). Scientific Reports, 12(1), 12538. [Link]
Sources
- 1. A facile, practical and metal-free microwave-assisted protocol for mono- and bis-[1,2,4]triazolo[1,5- a ]pyridines synthesis utilizing 1-amino-2-imino ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02256J [pubs.rsc.org]
- 2. 1,2,4-Triazolo[1,5-a]pyridine synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5-a]pyridines from Enaminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microwave-Mediated, Catalyst-Free Synthesis of 1,2,4-Triazolo[1,5- a]pyridines from Enaminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. science2016.lp.edu.ua [science2016.lp.edu.ua]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
